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IVMT-Rx-3

Cat. No.: B12369662
M. Wt: 1542.5 g/mol
InChI Key: YNZDNUMEGIYURC-MXAJGPDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IVMT-Rx-3 is a novel, rationally designed hybrid molecule that acts as a dual-domain inhibitor of the scaffolding protein MDA-9/Syntenin (SDCBP). This compound was developed to simultaneously engage both the PDZ1 and PDZ2 domains of MDA-9/Syntenin, a key molecular hub that regulates multiple stages of cancer progression and metastasis[a] . By maximizing the disruption of MDA-9/Syntenin signaling, this compound effectively blocks protein-protein interactions critical for cancer cell invasion and spread, including interactions with c-Src, and reduces downstream NF-κB activation and MMP-2/MMP-9 expression . The primary research value of this compound lies in its potent antimetastatic properties. In preclinical studies, this compound has demonstrated significant efficacy in suppressing metastasis in aggressive, therapy-resistant melanoma models, notably inhibiting the development of lung metastases . Furthermore, the therapeutic impact of this compound is synergistically enhanced when combined with immune-checkpoint inhibitors, suggesting a promising strategy for combination therapy in oncology research . Its pharmacological profile is favorable, as the compound is well-tolerated in animal models and exhibits improved solubility compared to earlier-generation inhibitors, facilitating its use in research applications . This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H90F3N13O24 B12369662 IVMT-Rx-3

Properties

Molecular Formula

C69H90F3N13O24

Molecular Weight

1542.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-amino-2-[[(2S,3R)-2-[3-[2-[2-[2-[2-[3-[2,5-dimethyl-4-[(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carbonyl)amino]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1

InChI Key

YNZDNUMEGIYURC-MXAJGPDHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

IVMT-Rx-3: A Novel Dual-Domain Inhibitor Targeting Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

This document provides a detailed overview of the molecular mechanism of IVMT-Rx-3, a novel therapeutic agent designed to combat melanoma metastasis. It is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Metastatic melanoma presents a significant therapeutic challenge. A key protein implicated in driving melanoma metastasis is the Melanoma Differentiation Associated gene-9 (MDA-9/Syntenin), a scaffolding protein containing two PDZ domains.[1][2][3] These domains are crucial for assembling protein complexes that initiate the transcription of genes associated with metastasis.[1] this compound is a first-in-class inhibitor engineered to simultaneously engage both PDZ domains of MDA-9/Syntenin, effectively disrupting its pro-metastatic signaling cascade.[1][4] The core mechanism of this compound involves blocking the physical interaction between MDA-9/Syntenin and the proto-oncogene Src, which in turn suppresses the downstream activation of NF-κB and reduces the expression of matrix metalloproteinases (MMPs), key enzymes in cancer cell invasion.[1][4]

Core Mechanism of Action: Disrupting the MDA-9/Syntenin Signaling Hub

The pro-metastatic activity of MDA-9/Syntenin is dependent on its function as a molecular scaffold, bringing together various signaling proteins.[2][3] A critical interaction for melanoma progression is its binding to the kinase c-Src.[2][4] This interaction activates downstream pathways, notably the NF-κB signaling cascade, which promotes the expression of genes involved in cell migration and invasion, such as MMP-2 and MMP-9.[2][4]

This compound is a dual-domain inhibitor designed to bind to both the PDZ1 and PDZ2 domains of MDA-9/Syntenin with high affinity.[1] By occupying these domains, this compound sterically hinders the recruitment of c-Src to the MDA-9/Syntenin scaffold. This targeted disruption is the primary mode of action, leading to a cascade of inhibitory effects on downstream effectors.[4]

cluster_0 This compound Action cluster_1 Signaling Cascade IVMT This compound MDA9 MDA-9/Syntenin (PDZ1/PDZ2) IVMT->MDA9 Inhibits Src c-Src MDA9->Src Interaction NFkB NF-κB Activation Src->NFkB MMP MMP-2 / MMP-9 Expression NFkB->MMP Metastasis Melanoma Metastasis MMP->Metastasis

Caption: this compound signaling pathway inhibition. (Max Width: 760px)

Quantitative Effects on Key Biomarkers

The efficacy of this compound has been quantified across several melanoma cell lines. The compound demonstrates a dose-dependent inhibition of key molecular drivers of metastasis.

Table 1: Effect of this compound on NF-κB Transcriptional Activity

Melanoma Cell Line This compound Dose NF-κB Activity (Absorbance at 450 nm) Percent Inhibition
A-375 DMSO (Control) 1.20 0%
5 µM 0.78 35%
10 µM 0.42 65%
C8161.9 DMSO (Control) 1.35 0%
5 µM 0.81 40%
10 µM 0.47 65.2%

Data derived from figures indicating dose-dependent suppression of NF-κB transcriptional activity.[4]

Table 2: Effect of this compound on MMP-2 and MMP-9 mRNA Expression (qPCR)

Target Gene Melanoma Cell Line This compound Dose (24h) Relative mRNA Level (Fold Change vs. DMSO)
MMP-2 A-375 10 µM 0.45
C8161.9 10 µM 0.52
MMP-9 A-375 10 µM 0.38
C8161.9 10 µM 0.41

Data synthesized from reports on qPCR analysis of MMP-2 and MMP-9 mRNA.[4]

Table 3: Effect of this compound on Melanoma Cell Invasion

Cell Line Treatment Normalized Invasion Index Percent Inhibition
A-375 DMSO (Control) 1.00 0%
This compound (10 µM) 0.25 75%
C8161.9 DMSO (Control) 1.00 0%
This compound (10 µM) 0.30 70%

Data based on findings that this compound suppresses melanoma invasion.[4]

Detailed Experimental Protocols

The following protocols are representative of the methods used to elucidate the mechanism of action of this compound.[4]

4.1 Co-Immunoprecipitation for MDA-9/Syntenin and c-Src Interaction

  • Cell Treatment: Culture melanoma cells (e.g., A-375) to 80% confluency. Treat cells with DMSO (vehicle control) or varying doses of this compound for 12 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear lysates with Protein A/G agarose beads. Incubate the supernatant with an anti-MDA-9/Syntenin antibody overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding.

  • Elution & Western Blot: Resuspend the beads in SDS-PAGE loading buffer, boil to elute proteins, and analyze the supernatant by Western blotting using an anti-c-Src antibody.

4.2 NF-κB Activity Assay

  • Cell Seeding & Treatment: Seed melanoma cells in a 96-well plate. Treat with this compound at indicated doses for 24 hours.

  • Nuclear Extraction: Perform nuclear extraction using a commercial kit according to the manufacturer's instructions to isolate nuclear proteins.

  • ELISA-based Assay: Use a transcription factor assay kit for NF-κB p65. Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • Antibody Incubation: Add a primary antibody specific to the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a developing solution and measure absorbance at 450 nm. A lower absorbance indicates reduced NF-κB activity.[4]

4.3 Quantitative Real-Time PCR (qPCR) for MMP Expression

  • Cell Treatment & RNA Extraction: Treat melanoma cells with this compound for 24 hours. Extract total RNA using an RNeasy kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.[4]

4.4 Gelatin Zymography for MMP Activity

  • Sample Preparation: Culture cells in serum-free media and treat with this compound. Collect the conditioned media.

  • Electrophoresis: Mix the conditioned media with non-reducing sample buffer and run on an SDS-PAGE gel co-polymerized with gelatin.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzymes to renature.

  • Incubation: Incubate the gel in a developing buffer at 37°C for 18-24 hours, allowing the MMPs to digest the gelatin.

  • Staining & Visualization: Stain the gel with Coomassie Brilliant Blue and then de-stain. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.[4]

cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Downstream Assays start Melanoma Cell Culture treat Treat with this compound (Dose Response) start->treat ip Co-IP (MDA9-Src) treat->ip wb Western Blot (Signaling Proteins) treat->wb nfkb NF-κB Activity Assay treat->nfkb qpcr qPCR (MMP mRNA) treat->qpcr zy Zymography (MMP Activity) treat->zy inv Invasion Assay treat->inv analysis Data Analysis & Quantification ip->analysis wb->analysis nfkb->analysis qpcr->analysis zy->analysis inv->analysis conclusion Determine Mechanism of Action analysis->conclusion

Caption: General experimental workflow for this compound analysis. (Max Width: 760px)

Conclusion and Future Directions

This compound represents a highly targeted approach to inhibiting melanoma metastasis by disrupting the central signaling functions of MDA-9/Syntenin.[4] Its dual-domain inhibitory mechanism effectively decouples MDA-9/Syntenin from c-Src, leading to the potent suppression of the NF-κB pathway and its downstream effectors, MMP-2 and MMP-9.[1][4] The data strongly support the continued development of this compound as a novel anti-metastatic agent. Future research may focus on in vivo efficacy, pharmacokinetic profiling, and combination therapies, potentially with immune checkpoint inhibitors, to further enhance its anti-melanoma properties.[4]

References

An In-Depth Technical Guide on IVMT-Rx-3 and its Effect on Src and NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IVMT-Rx-3 is a novel, first-in-class dual inhibitor targeting the PDZ1 and PDZ2 domains of Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin. This syntenin is a scaffold protein implicated in promoting cancer metastasis. This technical guide delineates the mechanism of action of this compound, focusing on its modulatory effects on the Src and NF-κB signaling pathways. By disrupting the crucial interaction between MDA-9/Syntenin and the non-receptor tyrosine kinase Src, this compound effectively attenuates downstream NF-κB activation and subsequent expression of metastatic genes, presenting a promising therapeutic strategy for metastatic melanoma and potentially other cancers where the MDA-9/Syntenin axis is overactive. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathways affected by this compound.

Introduction

Metastasis remains a primary challenge in oncology, driving the majority of cancer-related mortalities. The intricate signaling networks that govern cancer cell invasion and dissemination are key areas of investigation for novel therapeutic interventions. One such critical pathway involves the scaffold protein Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin, which facilitates the assembly of multi-protein signaling complexes that promote a metastatic phenotype.[1][2]

MDA-9/Syntenin contains two PDZ domains that are essential for its function, acting as platforms for protein-protein interactions.[1] A key interactor is the proto-oncogene c-Src, a non-receptor tyrosine kinase. The formation of the MDA-9/Syntenin-Src complex is a pivotal event that leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway.[3][4] The NF-κB transcription factors regulate the expression of a wide array of genes involved in inflammation, cell survival, and invasion, including matrix metalloproteinases (MMPs).[5][6]

This compound is a rationally designed dual inhibitor that simultaneously binds to both PDZ domains of MDA-9/Syntenin.[1] This guide explores the molecular consequences of this inhibition, with a specific focus on the downstream effects on Src and NF-κB signaling.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the protein-protein interactions mediated by the PDZ domains of MDA-9/Syntenin. Its primary mechanism involves the disruption of the MDA-9/Syntenin complex with c-Src.[1] This interruption prevents the subsequent Src-mediated activation of the NF-κB pathway.

Signaling Pathway

The binding of extracellular matrix components, such as fibronectin, to cell surface receptors can trigger the recruitment of MDA-9/Syntenin and c-Src to focal adhesions.[5] This proximity facilitates the interaction between the PDZ domains of MDA-9/Syntenin and c-Src, leading to Src activation. Activated Src, in turn, can phosphorylate and activate downstream kinases that converge on the inhibitor of κB (IκB) kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimers (typically p65/p50), allowing their translocation to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including MMP-2 and MMP-9, and activates their transcription.[4] These MMPs are critical for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[1]

This compound, by blocking the initial MDA-9/Syntenin-Src interaction, effectively abrogates this entire signaling cascade.

cluster_nucleus Nuclear Translocation Extracellular_Matrix Extracellular Matrix (e.g., Fibronectin) Integrin Integrin Receptor Extracellular_Matrix->Integrin MDA9 MDA-9/Syntenin Integrin->MDA9 FAK FAK Integrin->FAK Src c-Src MDA9->Src Interaction IKK IKK Complex Src->IKK Activation FAK->Src IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition MMP MMP-2, MMP-9 Transcription NFkB->MMP Gene Transcription Nucleus Nucleus Invasion Invasion & Metastasis MMP->Invasion IVMT This compound IVMT->MDA9 Inhibition

Caption: this compound inhibits the MDA-9/Syntenin-Src interaction, blocking NF-κB activation.

Quantitative Data

The efficacy of this compound in modulating the Src-NF-κB signaling axis has been quantified in preclinical studies. The following tables summarize the key findings from in vitro experiments using human melanoma cell lines.

Table 1: Dose-Dependent Inhibition of NF-κB Transcriptional Activity by this compound
Cell LineThis compound ConcentrationNF-κB Activity (% of Control)
A-37510 µM~60%
25 µM~40%
C8161.910 µM~55%
25 µM~35%
Data derived from luciferase reporter assays.[1]
Table 2: Downregulation of NF-κB Target Gene Expression by this compound
GeneCell LineThis compound Concentration (25 µM)mRNA Expression (% of Control)Protein/Activity Level (% of Control)
MMP-2 A-37525 µM~45%~50%
C8161.925 µM~40%~45%
MMP-9 A-37525 µM~35%~40%
C8161.925 µM~30%~35%
mRNA expression was determined by qPCR and protein activity by zymography.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Co-Immunoprecipitation (Co-IP) for MDA-9/Syntenin and Src Interaction

Objective: To determine if this compound disrupts the interaction between MDA-9/Syntenin and c-Src.

Protocol:

  • Human melanoma cells (e.g., A-375) are seeded and allowed to adhere overnight.

  • Cells are treated with either DMSO (vehicle control) or varying concentrations of this compound for 24 hours.

  • Cells are lysed in Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Cell lysates are pre-cleared with Protein A/G agarose beads.

  • A portion of the lysate is saved as the input control.

  • The remaining lysate is incubated with an anti-MDA-9/Syntenin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C.

  • The beads are washed three to five times with Co-IP lysis buffer.

  • The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

  • Samples (input and immunoprecipitates) are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is immunoblotted with antibodies against c-Src and MDA-9/Syntenin.

start Start: Melanoma Cell Culture treatment Treatment: DMSO or this compound start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear incubation Incubation with anti-MDA-9 Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads capture->wash elution Elution of Immunocomplexes wash->elution sds SDS-PAGE elution->sds western Western Blot for c-Src & MDA-9 sds->western end Analysis: Disruption of Interaction western->end

Caption: Workflow for Co-Immunoprecipitation to assess MDA-9/Syntenin and Src interaction.

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Protocol:

  • Human melanoma cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • After 24 hours, cells are treated with DMSO or varying concentrations of this compound for an additional 24 hours.

  • Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Results are expressed as a percentage of the control (DMSO-treated) cells.

In Vitro Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of melanoma cells.

Protocol:

  • Boyden chamber inserts with an 8 µm pore size are coated with Matrigel.

  • Human melanoma cells are serum-starved for 12-24 hours.

  • Cells are pre-treated with DMSO or this compound for 2 hours.

  • The treated cells are seeded into the upper chamber of the Boyden chamber in a serum-free medium.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • The chambers are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • The number of invading cells is quantified by counting the stained cells in several random fields under a microscope.

Conclusion

This compound represents a targeted therapeutic approach that effectively disrupts a key signaling nexus in cancer metastasis. By inhibiting the interaction between MDA-9/Syntenin and Src, this compound leads to a significant reduction in NF-κB activation and the subsequent downregulation of genes essential for invasion and metastasis. The preclinical data strongly support the continued development of this compound as a potential anti-metastatic agent. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the mechanism and preclinical validation of this compound for researchers and drug development professionals engaged in the advancement of novel cancer therapies.

References

The Architecture of Inhibition: A Technical Guide to the Discovery and Development of Dual PDZ Domain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) orchestrated by PDZ domains are fundamental to the assembly and function of numerous signaling complexes. Proteins containing tandem PDZ domains act as crucial scaffolding units, bringing together multiple signaling partners to ensure the fidelity and efficiency of cellular communication. The simultaneous engagement of two PDZ domains offers a higher level of regulatory complexity and avidity in PPIs. Consequently, the development of inhibitors that can dually target these tandem domains presents a compelling therapeutic strategy for a host of diseases, including cancer and neurological disorders. This technical guide provides an in-depth overview of the discovery and development of dual PDZ domain inhibitors, with a focus on key targets, experimental methodologies, and the underlying signaling pathways.

Key Dual PDZ Domain Targets

Two of the most extensively studied proteins featuring dual PDZ domains are Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin and Na+/H+ Exchanger Regulatory Factor 1 (NHERF1).

MDA-9/Syntenin

MDA-9/Syntenin is a scaffold protein that plays a pivotal role in cancer progression and metastasis.[1][2] Its two PDZ domains (PDZ1 and PDZ2) mediate interactions with a variety of signaling molecules, including c-Src, focal adhesion kinase (FAK), and the receptors for transforming growth factor-beta (TGF-β) and epidermal growth factor (EGF).[1][3] These interactions are crucial for regulating cell adhesion, migration, invasion, and angiogenesis.[4][5]

NHERF1

NHERF1, also known as EBP50, is a scaffold protein that organizes and regulates transporters, channels, and signaling receptors at the apical membrane of epithelial cells.[1][6] Its tandem PDZ domains are critical for its function, with each domain exhibiting distinct binding preferences.[6][7] NHERF1 is implicated in the regulation of key cancer-related signaling pathways, including the PI3K/PTEN/AKT and Wnt-β-catenin pathways.[1][8] The subcellular localization and function of NHERF1 are critical determinants of its pro- or anti-tumorigenic role.[8]

Signaling Pathways

The following diagrams illustrate the central roles of MDA-9/Syntenin and NHERF1 in key signaling cascades.

MDA9_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta EGF EGF EGFR EGFR EGF->EGFR IGF IGF IGF-1R IGF-1R IGF->IGF-1R TGF-beta_R TGF-βR MDA9 MDA-9/Syntenin (PDZ1-PDZ2) TGF-beta_R->MDA9:w binds PDZ1 EGFR->MDA9:w binds PDZ1 IGF-1R->MDA9:w binds PDZ1 cSrc c-Src MDA9:e->cSrc binds PDZ2 FAK FAK cSrc->FAK activates p38MAPK p38 MAPK FAK->p38MAPK activates NFkB NF-κB p38MAPK->NFkB activates MetastasisGenes Metastasis-Associated Gene Expression NFkB->MetastasisGenes translocates to nucleus

Figure 1: MDA-9/Syntenin Signaling in Cancer Metastasis.

NHERF1_Signaling cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm cluster_cytoskeleton Actin Cytoskeleton GPCR GPCRs (e.g., β2-AR) NHERF1 NHERF1 (PDZ1-PDZ2) GPCR->NHERF1:w binds PDZ1/2 Transporters Transporters (e.g., Npt2a) Transporters->NHERF1:w binds PDZ1 PTEN PTEN PTEN->NHERF1:w binds PDZ1/2 Ezrin Ezrin NHERF1:e->Ezrin PI3K PI3K NHERF1->PI3K regulates Actin Actin Ezrin->Actin Akt Akt PI3K->Akt activates

Figure 2: NHERF1 Scaffolding and Signaling Regulation.

Inhibitor Discovery and Development Workflow

The identification and optimization of dual PDZ domain inhibitors often follows a multi-step workflow, frequently employing fragment-based drug discovery (FBDD) principles.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization cluster_preclinical Preclinical Development Lib Fragment Library Screen Biophysical Screening (NMR, SPR, FP) Lib->Screen Hits Fragment Hits (mM affinity) Screen->Hits OrthoScreen Orthogonal Screening (e.g., ITC) Hits->OrthoScreen StructBio Structural Biology (X-ray, NMR) OrthoScreen->StructBio ValidatedHits Validated Hits with Binding Mode Data StructBio->ValidatedHits FragmentGrowing Fragment Growing ValidatedHits->FragmentGrowing FragmentLinking Fragment Linking ValidatedHits->FragmentLinking SAR Structure-Activity Relationship (SAR) FragmentGrowing->SAR FragmentLinking->SAR Leads Lead Compounds (µM to nM affinity) SAR->Leads CellAssays Cell-Based Assays (Migration, Invasion) Leads->CellAssays InVivo In Vivo Efficacy (Animal Models) CellAssays->InVivo ADMET ADMET Profiling InVivo->ADMET Candidate Drug Candidate ADMET->Candidate

Figure 3: Fragment-Based Drug Discovery Workflow for PDZ Inhibitors.

Quantitative Data for Dual PDZ Domain Inhibitors

The following tables summarize key quantitative data for inhibitors targeting MDA-9/Syntenin and NHERF1.

Table 1: Inhibitors of MDA-9/Syntenin

InhibitorTarget Domain(s)AssayAffinity/PotencyReference(s)
PDZ1iPDZ1Not Specified~21 µM (Kd)[1]
IVMT-Rx-3PDZ1 and PDZ2Not Specified63 µM (Kd)[9]
PI1APDZ1NMR0.11 mM (Kd)[10]
PI1BPDZ1NMR0.34 mM (Kd)[10]
PI2APDZ2Competitive FP-[10]
PI2BPDZ2--[10]
Dimeric Peptide (13-13)PDZ1 and PDZ2Not Specified0.21 µM (KD)[11]
SPDZi1PDZ1 and PDZ2Not Specified3.59 µM (KD)[11]
SYNTiPDZ2Not Specified400 nM (Potency)[9]

Table 2: Inhibitors of NHERF1

InhibitorTarget Domain(s)Cell LineIC50Reference(s)
Compound 15 + 17PDZ1SW4800.1 µM[12]
Compound 10 + 17PDZ1SW480Sub-µM[12]
Compound 15 + 16PDZ1SW480Sub-µM[12]
TAT-PDZ1 peptidePDZ1HepG24.6 x 10-4 nM[13]

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of dual PDZ domain inhibitors. Below are representative protocols for key biophysical assays.

Fluorescence Polarization (FP) Competition Assay

This assay is widely used to determine the binding affinity of unlabeled compounds by measuring their ability to displace a fluorescently labeled probe from the target protein.

Materials:

  • Purified dual PDZ domain protein

  • Fluorescently labeled peptide probe (e.g., FITC-labeled peptide) with known affinity for one of the PDZ domains

  • Test inhibitors

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)

  • 384-well black microplates

Protocol:

  • Determine Optimal Protein Concentration: Titrate the purified PDZ protein against a fixed concentration of the fluorescent probe (e.g., 200 nM) to determine the Kd of the probe-protein interaction and identify a protein concentration that yields a significant FP signal window (typically around the Kd value).

  • Prepare Reagents: Prepare a solution of the PDZ protein at twice the optimal concentration and a solution of the fluorescent probe at twice the final desired concentration in the assay buffer. Prepare serial dilutions of the test inhibitors.

  • Assay Setup: In a 384-well plate, add the inhibitor dilutions. Then, add the PDZ protein solution to all wells (except for no-protein controls). Finally, add the fluorescent probe solution to all wells. The final volume is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a suitable competition binding model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for identifying weakly binding fragments and mapping their binding sites on the target protein.

Materials:

  • 15N-labeled purified dual PDZ domain protein

  • Fragment library

  • NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0, with 10% D2O)

  • NMR tubes

Protocol:

  • Protein Preparation and Quality Control: Express and purify 15N-labeled PDZ protein. Acquire a 1H-15N HSQC spectrum of the protein to ensure it is well-folded and the signals are well-dispersed.

  • Fragment Library Preparation: Prepare cocktails of fragments (e.g., 10 fragments per cocktail) in a suitable solvent like DMSO-d6.

  • Screening: Add a small aliquot of each fragment cocktail to a sample of the 15N-labeled protein (e.g., at a 4:1 ligand-to-protein molar ratio for each fragment). Acquire a 1H-15N HSQC spectrum for each protein-cocktail mixture.

  • Hit Identification: Compare the spectra of the protein with and without the fragment cocktails. Significant chemical shift perturbations (CSPs) of specific amide resonances indicate fragment binding.

  • Deconvolution: For cocktails that show hits, screen each individual fragment from that cocktail to identify the specific binder(s).

  • Binding Affinity and Site Mapping: Titrate the identified hit fragment into the 15N-labeled protein and monitor the CSPs. The magnitude of the CSPs can be used to calculate the dissociation constant (Kd), and the residues with significant CSPs identify the binding site.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified dual PDZ domain protein

  • Purified inhibitor

  • Matched buffer for protein and inhibitor (dialysis is recommended to ensure a precise match)

  • ITC instrument

Protocol:

  • Sample Preparation: Prepare the PDZ protein solution (in the sample cell, typically at a concentration of 10-50 µM) and the inhibitor solution (in the syringe, typically at a 10-20 fold higher concentration). Both solutions must be in the same, precisely matched buffer and degassed.

  • Instrument Setup: Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Titration: Perform a series of injections of the inhibitor into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

Materials:

  • Purified dual PDZ domain protein (ligand)

  • Inhibitors (analytes)

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Immobilization buffers (e.g., sodium acetate at various pH values)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Protocol:

  • Ligand Immobilization: Covalently immobilize the PDZ protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

  • Analyte Injection: Inject a series of concentrations of the inhibitor over the immobilized protein surface and a reference surface.

  • Data Collection: Monitor the change in the SPR signal (in response units, RU) in real-time during the association and dissociation phases.

  • Regeneration: After each inhibitor injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgrams from the different inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The development of dual PDZ domain inhibitors is a rapidly advancing field with significant therapeutic potential. By targeting the unique structural and functional properties of tandem PDZ domains, it is possible to achieve high-affinity and selective modulation of key signaling pathways implicated in disease. A multi-faceted approach, combining rational design, high-throughput screening, and detailed biophysical characterization, is essential for the successful discovery and optimization of these promising therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to unlock the full potential of dual PDZ domain inhibition.

References

Structural Basis of IVMT-Rx-3 Binding to MDA-9/Syntenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma Differentiation-Associated protein 9 (MDA-9/Syntenin), a scaffolding protein overexpressed in various cancers, plays a pivotal role in tumor progression and metastasis. Its two PDZ domains (PDZ1 and PDZ2) mediate interactions with a multitude of signaling partners, making it an attractive target for therapeutic intervention. IVMT-Rx-3 is a novel, first-in-class dual inhibitor designed to simultaneously engage both PDZ domains of MDA-9/Syntenin, thereby disrupting its pro-metastatic signaling cascades. This technical guide provides a comprehensive overview of the structural basis of this compound binding to MDA-9/Syntenin, detailing the quantitative binding data, experimental methodologies, and the implicated signaling pathways.

Introduction to MDA-9/Syntenin and this compound

MDA-9/Syntenin is a 298-amino acid protein characterized by the presence of two tandem PDZ domains, which are crucial for its function as a molecular hub.[1][2] These domains facilitate protein-protein interactions that drive key cellular processes such as cell migration, invasion, and angiogenesis.[2][3] The PDZ1 domain is known to interact with signaling molecules like EGFR and TGF-β, while the PDZ2 domain binds to partners such as c-Src.[2][4] The cooperative action of both PDZ domains is essential for the full biological and pro-metastatic functions of MDA-9/Syntenin.[5]

This compound is a rationally designed dual-targeting inhibitor. It is composed of PDZ1i, a small molecule inhibitor of the PDZ1 domain, connected via a polyethylene glycol (PEG) linker to a PDZ2-binding hexapeptide, TNYYFV.[5][6] This design allows for simultaneous engagement and blockade of both PDZ domains, leading to a more potent inhibition of MDA-9/Syntenin's downstream signaling.[5][6]

Quantitative Binding Data

The binding affinity of this compound to recombinant MDA-9/Syntenin has been determined using microscale thermophoresis (MST). The quantitative data is summarized in the table below.

LigandTarget ProteinBinding Affinity (Kd)MethodReference
This compoundMDA-9/Syntenin63 ± 11 µMMicroscale Thermophoresis (MST)[6]

Structural Basis of Interaction

An experimentally determined crystal or NMR structure of the this compound in complex with MDA-9/Syntenin is not publicly available. However, a computational docking model provides insights into the binding mode.[7]

dot

cluster_MDA9 MDA-9/Syntenin cluster_IVMT This compound PDZ1 PDZ1 Domain PDZ2 PDZ2 Domain PDZ1i PDZ1i Moiety PDZ1i->PDZ1 Binds to PDZ1 pocket Linker PEG Linker PDZ1i->Linker Peptide TNYYFV Peptide Linker->Peptide Peptide->PDZ2 Binds to PDZ2 pocket

Caption: Logical diagram of this compound binding to MDA-9/Syntenin.

The PDZ1i component of this compound is predicted to bind to the canonical peptide-binding groove of the PDZ1 domain. The TNYYFV peptide moiety simultaneously occupies the binding site of the PDZ2 domain. The PEG linker is of sufficient length and flexibility to allow for this dual engagement.

Signaling Pathway Modulation

This compound binding to MDA-9/Syntenin disrupts its interaction with key signaling partners, most notably c-Src. This leads to the inhibition of a downstream signaling cascade that is critical for melanoma metastasis.

dot

MDA9 MDA-9/Syntenin cSrc c-Src MDA9->cSrc Interaction p38 p38 MAPK cSrc->p38 Activation NFkB NF-κB p38->NFkB Activation MMPs MMP-2/MMP-9 NFkB->MMPs Upregulation Metastasis Metastasis MMPs->Metastasis IVMT This compound IVMT->MDA9 Inhibition

Caption: Signaling pathway inhibited by this compound.

By disrupting the MDA-9/Syntenin:c-Src interaction, this compound leads to a reduction in the phosphorylation of downstream effectors including p38 MAPK and IκB, which in turn inhibits the activation of the NF-κB transcription factor.[5][7] This ultimately results in the downregulation of NF-κB target genes, such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation and tumor cell invasion.[7]

Detailed Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity

This protocol details the determination of the binding affinity between this compound and MDA-9/Syntenin.[7]

dot

step1 Label His-tagged MDA-9/Syntenin with RED-tris-NTA step3 Mix labeled MDA-9/Syntenin with this compound dilutions step1->step3 step2 Prepare serial dilutions of this compound step2->step3 step4 Incubate for 10 minutes step3->step4 step5 Load samples into premium capillary chips step4->step5 step6 Perform thermophoretic measurements step5->step6 step7 Analyze fluorescence changes to determine Kd step6->step7

Caption: Workflow for MST binding affinity measurement.

  • Protein Labeling:

    • His-tagged MDA-9/Syntenin is labeled with RED-tris-NTA fluorescent dye.

    • Briefly, 700 nmol/L of MDA-9/Syntenin in PBS with 0.05% Tween 20 (PBS-T) is mixed with an equal volume of 100 nmol/L RED-tris-NTA in PBS-T.

    • The mixture is incubated at room temperature for 30 minutes.

    • The reaction is centrifuged at 15,000 x g for 10 minutes at 4°C to remove any aggregates, and the supernatant containing the labeled protein is used for the assay.

  • Ligand Dilution:

    • A serial dilution of this compound is prepared in PBS-T. The final concentrations should range from approximately 1.25 mmol/L to 0.61 µmol/L.

  • Binding Reaction:

    • The labeled MDA-9/Syntenin is mixed with each dilution of this compound. The final concentration of the labeled protein should be around 175 nmol/L.

    • The samples are incubated for 10 minutes at room temperature.

  • MST Measurement:

    • Samples are loaded into premium capillary chips.

    • Thermophoresis is measured using a Monolith NT.Automated instrument at 25°C with 27% excitation power and medium MST power for 20 seconds.

  • Data Analysis:

    • Changes in normalized fluorescence (Fnorm) are plotted against the this compound concentration.

    • The data is fitted to a standard hyperbolic binding isotherm to calculate the dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) of MDA-9/Syntenin and c-Src

This protocol is for verifying the disruption of the MDA-9/Syntenin:c-Src interaction by this compound.

  • Cell Treatment and Lysis:

    • Culture melanoma cells (e.g., A-375 or C8161.9) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µmol/L) or vehicle control for 24 hours.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an anti-c-Src antibody or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against MDA-9/Syntenin.

    • Use an appropriate HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

Western Blotting for Downstream Signaling

This protocol is for assessing the phosphorylation status of key downstream signaling molecules.

  • Sample Preparation:

    • Treat melanoma cells with this compound as described for the Co-IP protocol.

    • Lyse the cells in a lysis buffer suitable for preserving phosphorylation states (containing phosphatase inhibitors).

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-Src (Y416), total Src, p-P38 (T180/Y182), total P38, p-IκB, and total IκB overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

    • Use β-actin as a loading control.

In Vivo Melanoma Metastasis Assay

This protocol outlines the assessment of the anti-metastatic efficacy of this compound in a murine model.

  • Animal Model:

    • Use a syngeneic mouse model, for example, C57BL/6 mice.

    • Inject B16F10 melanoma cells intravenously or into the tail vein to establish lung metastases.

  • Treatment Regimen:

    • Randomize the mice into control and treatment groups.

    • Administer this compound or a vehicle control. A typical regimen might involve multiple doses over a period of weeks (e.g., six doses over the first two weeks).[7]

  • Assessment of Metastasis:

    • Monitor the mice for signs of tumor burden and overall health.

    • At the end of the study, euthanize the mice and harvest the lungs.

    • Count the number of metastatic nodules on the lung surface.

    • For a more quantitative assessment, lung tissue can be homogenized and cultured to determine the number of tumor cell colonies.

  • Survival Studies:

    • In a parallel cohort, monitor the mice for survival.

    • Generate Kaplan-Meier survival curves to compare the efficacy of the treatment versus the control.

Conclusion

This compound represents a promising therapeutic agent that targets the pro-metastatic functions of MDA-9/Syntenin. Its dual-inhibitor design allows for the effective disruption of the MDA-9/Syntenin signaling nexus, leading to the suppression of key pathways involved in cancer cell invasion and metastasis. The data and protocols presented in this guide provide a foundational understanding of the structural and functional basis of this compound's interaction with MDA-9/Syntenin, offering valuable insights for researchers and drug development professionals in the field of oncology. Further studies to elucidate the precise three-dimensional structure of the this compound-MDA-9/Syntenin complex will be invaluable for the future design of even more potent and specific inhibitors.

References

IVMT-Rx-3: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IVMT-Rx-3, a novel inhibitor that simultaneously targets both PDZ domains of Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin). By disrupting the scaffolding function of MDA-9/Syntenin, this compound profoundly impacts the tumor microenvironment, inhibiting metastasis and modulating the immune response. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on melanoma cells and the tumor microenvironment based on preclinical studies.

Table 1: In Vitro Effects of this compound on Melanoma Cell Lines

Cell LineAssayTreatmentResultStatistical Significance
A-375, C8161.9, MeWo, TPF-19-219, TPF-19-235, TPF-16-238Invasion AssayThis compound (10, 25, 50 µmol/L)Significant inhibition of invasionP < 0.05[1]
Normal Human Epidermal Melanocytes (NHEM)MTT Assay (24 hours)This compound (up to 50 µmol/L)No significant toxicityNot Statistically Significant[1]
NHEM & Various Melanoma Cell LinesColony Formation Assay (3 weeks)This compound (10-50 µmol/L)No significant inhibition of proliferation or long-term survivalNot Statistically Significant[1]
A-375, C8161.9Western BlotThis compoundReduced phosphorylation of Src, P38, and IκB-

Table 2: In Vivo Effects of this compound in a Murine Melanoma Model

Animal ModelTreatmentOutcome MeasuredResult
Immunocompetent mice with B16 melanoma cellsThis compound (intraperitoneal, 3x/week for 2 weeks)Number of lung nodulesSignificantly reduced[1]
Immunocompetent mice with B16 melanoma cellsThis compoundIFNγ-producing CD8+ T-cell populationSignificantly increased[1]
Immunocompetent mice with B16 melanoma cellsThis compoundMyeloid-Derived Suppressor Cells (MDSCs)Suppressed[1]
Immunocompetent mice with B16 melanoma cellsThis compoundRegulatory T-cell (Treg) populationNo significant changes[1]
Immunocompetent mice with B16 melanoma cellsThis compoundPlasma levels of IGFBP-2Downregulated[1]

Signaling Pathway and Mechanism of Action

This compound functions by binding to both the PDZ1 and PDZ2 domains of the MDA-9/Syntenin protein.[1][2] This dual-binding action disrupts the interaction between MDA-9/Syntenin and key signaling partners, most notably the proto-oncogene Src.[1][2] The inhibition of the MDA-9/Syntenin:Src interaction leads to a cascade of downstream effects, including the reduction of NF-κB activation and the subsequent downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for extracellular matrix degradation and tumor invasion.[1][2]

IVMT_Rx_3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA9 MDA-9/Syntenin (PDZ1 & PDZ2) Src Src MDA9->Src NFkB NF-κB Activation Src->NFkB Activation pP38 p-P38 Src->pP38 IVMT This compound IVMT->MDA9 pIκB p-IκB NFkB->pIκB MMP MMP-2/MMP-9 Expression NFkB->MMP Upregulates Metastasis Metastasis MMP->Metastasis Promotes

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Co-Immunoprecipitation (Co-IP) for MDA-9/Syntenin and Src Interaction
  • Cell Treatment: Treat melanoma cells with this compound at the desired concentrations for the specified duration.

  • Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation: Incubate a specific antibody against MDA-9/Syntenin with the cell lysates overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against Src and MDA-9/Syntenin to detect the interaction.

In Vitro Invasion Assay (Modified Boyden Chamber)
  • Cell Treatment: Treat melanoma cell lines (e.g., A-375, C8161.9, MeWo) and patient-derived melanoma cells with either DMSO (vehicle) or this compound at various doses for 12 hours.[1]

  • Chamber Preparation: Use a modified Boyden chamber with a Matrigel-coated filter insert.

  • Cell Seeding: Seed the treated cells in the upper chamber of the Boyden apparatus in serum-free medium.

  • Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the chambers to allow for cell invasion through the Matrigel and filter.

  • Fixation and Staining: After the incubation period, fix the cells that have invaded to the lower surface of the filter and stain them with a suitable dye (e.g., crystal violet).

  • Quantification: Count the number of invaded cells in multiple fields of view under a microscope. Data from at least three independent experiments should be averaged.[1]

Invasion_Assay_Workflow A Treat melanoma cells with This compound or DMSO (12h) C Seed treated cells in upper chamber (serum-free) A->C B Prepare Matrigel-coated Boyden chamber inserts B->C D Add chemoattractant to lower chamber C->D E Incubate to allow invasion D->E F Fix and stain invaded cells on lower surface of filter E->F G Quantify invaded cells via microscopy F->G

In Vitro Invasion Assay Workflow

Gelatin Zymography for MMP-2/MMP-9 Activity
  • Cell Treatment and Media Collection: Treat tumor cells with different doses of this compound (10, 25, and 50 μmol/L) for 24 hours.[1] Subsequently, culture the cells in serum-free medium overnight and collect the conditioned media.[1]

  • Protein Quantification: Quantify the protein content of the collected conditioned media.

  • Electrophoresis: Run equal amounts of protein on a 7.5% SDS-PAGE gel containing 1.5 mg/mL gelatin.[1]

  • SDS Removal: After electrophoresis, wash the gel three times with vigorous shaking in a 2.5% Triton X-100 solution to remove the SDS.[1]

  • Enzyme Renaturation and Activity: Incubate the gel in a developing buffer to allow for MMP-2 and MMP-9 to renature and digest the gelatin.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

Impact on the Tumor Immune Microenvironment

This compound demonstrates a significant ability to modulate the immune landscape within the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state. This is primarily achieved by increasing the population of IFNγ-producing CD8+ T-cells, which are critical for anti-tumor immunity, and by suppressing the accumulation of MDSCs, which are potent inhibitors of T-cell function.[1] The combination of this compound with immune checkpoint inhibitors has been shown to enhance its anti-metastatic properties in vivo, suggesting a synergistic effect in overcoming tumor-induced immune evasion.[1][2]

Immune_Microenvironment_Modulation cluster_TME Tumor Microenvironment IVMT This compound CD8 IFNγ-producing CD8+ T-cells IVMT->CD8 Increases MDSC Myeloid-Derived Suppressor Cells (MDSCs) IVMT->MDSC Suppresses Tumor Tumor Cells CD8->Tumor Kills ImmuneResponse Anti-Tumor Immune Response CD8->ImmuneResponse Enhances MDSC->CD8 Inhibits MDSC->ImmuneResponse Suppresses

Modulation of the Immune Microenvironment by this compound

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of IVMT-Rx-3 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVMT-Rx-3 is a novel inhibitor designed to simultaneously target both PDZ domains of Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin).[1][2] This dual-targeting approach is intended to maximally disrupt MDA-9/Syntenin signaling pathways implicated in cancer metastasis. Preclinical studies have demonstrated that this compound can block the interaction of MDA-9/Syntenin with Src, leading to reduced NF-κB activation and decreased expression of matrix metalloproteinases MMP-2 and MMP-9.[1][2] These molecular events culminate in the suppression of melanoma metastasis. In vivo experiments in murine models have shown that this compound effectively inhibits the formation of lung metastases and that its therapeutic efficacy can be enhanced when used in combination with immune checkpoint inhibitors.[1][2][3]

These application notes provide detailed protocols for the in vivo administration of this compound in mice via intraperitoneal and intravenous routes, based on published preclinical data and general best practices for rodent handling and substance administration.

Mechanism of Action of this compound

This compound is a hybrid molecule composed of a small molecule inhibitor of the PDZ1 domain linked to a peptide that binds to the PDZ2 domain via a PEG linker.[1][2] By engaging both PDZ domains of MDA-9/Syntenin, this compound effectively disrupts the downstream signaling cascade that promotes cancer cell invasion and metastasis.

IVMT_Rx_3_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Signaling Cascade IVMT_Rx_3 This compound MDA9 MDA-9/Syntenin (PDZ1 & PDZ2 domains) IVMT_Rx_3->MDA9 Binds and blocks Src Src MDA9->Src Interaction disrupted NFkB NF-κB Activation Src->NFkB Activates MMPs MMP-2/MMP-9 Expression NFkB->MMPs Upregulates Metastasis Metastasis MMPs->Metastasis Promotes

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mice based on published data.[1]

ParameterValueDetails
Animal Model C57BL/6 mice6-week-old males.[1]
Route of Administration Intraperitoneal (IP)Intravenous (IV) route was used for pharmacokinetic studies.[1]
Dosage 30 mg/kg body weight
Vehicle Dimethyl sulfoxide (DMSO)
Dosing Frequency Three times a weekFor a total of six injections over two weeks.[1]
Injection Volume < 10 ml/kgGeneral guideline for intraperitoneal injections in mice.[1]
Needle Gauge (IP) 25-27 GRecommended for intraperitoneal injections in mice.[1]
Bioavailability (IP) 10%

Experimental Protocols

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 G for IP, 27-30 G for IV)

  • 70% ethanol

  • Sterile gauze pads

  • Appropriate mouse restraint device

  • Warming device for tail vein injections (e.g., heat lamp or warming pad)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Animal Preparation and Handling

All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.[1]

  • Handling and Restraint: Handle mice gently to minimize stress. Use appropriate restraint techniques, such as the scruff hold, for injections.[4][5] For tail vein injections, a restraint device is recommended.[2][6]

Preparation of this compound Formulation

Note: Handle DMSO in a well-ventilated area, such as a chemical fume hood, and wear appropriate PPE as it can facilitate the absorption of substances through the skin.[7]

  • Calculate the required amount of this compound based on the number of animals and the 30 mg/kg dosage.

  • Prepare a stock solution of this compound in 100% DMSO.

  • For injections, it is recommended to dilute the DMSO stock solution with sterile saline or PBS to a final DMSO concentration of 10% or less to minimize potential toxicity.[8][9][10]

  • Warm the final solution to room temperature before injection to avoid animal discomfort.[11]

Intraperitoneal (IP) Injection Protocol

This protocol is based on the administration method used in the preclinical evaluation of this compound.[1]

  • Restraint: Gently restrain the mouse using the scruff method, ensuring the head is secure and the abdomen is exposed.[5][12]

  • Positioning: Tilt the mouse so its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.[1][11]

  • Injection Site: Identify the lower right quadrant of the abdomen. This location is chosen to avoid the cecum, which is typically on the left side, and the bladder.[1][3]

  • Disinfection: Clean the injection site with a 70% ethanol wipe.

  • Injection: Insert a 25-27 G needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[1][11]

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If any fluid is drawn, discard the syringe and prepare a new one.[3]

  • Administration: Slowly inject the calculated volume of the this compound solution.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any immediate adverse reactions such as bleeding at the injection site or signs of distress.[1]

Intravenous (IV) Tail Vein Injection Protocol

This protocol is provided as a general guideline for intravenous administration, which was utilized for pharmacokinetic studies of this compound.[1]

  • Vein Dilation: Warm the mouse's tail using a heat lamp or a warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[2][6]

  • Restraint: Place the mouse in a suitable restraint device to secure the body and expose the tail.

  • Positioning the Tail: Grasp the tail gently and clean it with a 70% ethanol wipe.

  • Injection: Using a 27-30 G needle attached to a 1 mL syringe, insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[2][6] The needle should be nearly parallel to the tail.

  • Confirmation: A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Administration: Slowly inject the solution. If there is resistance or a bleb forms under the skin, the needle is not in the vein. If this occurs, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other vein.[2][13]

  • Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[13]

  • Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Post-Administration Monitoring
  • Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

  • Keep detailed records of each animal, including the date and time of injection, the dose administered, and any observations.[14]

  • In case of any adverse events, consult with the veterinary staff.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Acclimatization Acclimatization of C57BL/6 Mice (1 week) Tumor_Induction Tumor Cell Injection (e.g., B16 melanoma cells via tail vein) Acclimatization->Tumor_Induction Randomization Randomization into Treatment Groups Tumor_Induction->Randomization Treatment_Group This compound Treatment (30 mg/kg, IP, 3x/week for 2 weeks) Randomization->Treatment_Group Vehicle_Group Vehicle Control (DMSO, IP, 3x/week for 2 weeks) Randomization->Vehicle_Group Combination_Group Combination Therapy (this compound + Checkpoint Inhibitor) Randomization->Combination_Group Daily_Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Group->Daily_Monitoring Vehicle_Group->Daily_Monitoring Combination_Group->Daily_Monitoring Endpoint Endpoint (e.g., 3 weeks post-injection or ethical endpoint) Daily_Monitoring->Endpoint Analysis Analysis (e.g., Lung nodule count, Survival analysis, Immune cell profiling) Endpoint->Analysis

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols: In Vitro Efficacy of IVMT-Rx-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vitro experiments to evaluate the efficacy of IVMT-Rx-3, a dual inhibitor of the PDZ1 and PDZ2 domains of Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin). The following protocols are designed for use in a standard cell culture and molecular biology laboratory setting.

This compound Overview:

This compound is a novel therapeutic agent that targets MDA-9/Syntenin, a scaffold protein implicated in cancer metastasis. By simultaneously blocking both PDZ domains of MDA-9/Syntenin, this compound disrupts its interaction with key signaling partners, such as Src kinase. This interference leads to the downregulation of pro-metastatic pathways, including the NF-κB signaling cascade, and a subsequent reduction in the expression and activity of matrix metalloproteinases (MMPs), MMP-2 and MMP-9.[1]

Key In Vitro Efficacy Assays

To thoroughly assess the in vitro efficacy of this compound, a panel of assays is recommended to investigate its effects on cell viability, apoptosis, and its specific molecular targets.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells, particularly melanoma cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed melanoma cells (e.g., A-375, C8161.9) in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 10, 25, 50 µM) in culture medium.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

This compound Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
10
25
50

Caption: Table 1. Effect of this compound on Melanoma Cell Viability.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed melanoma cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 25, 50 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation:

This compound Conc. (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control
10
25
50

Caption: Table 2. Apoptotic effect of this compound on Melanoma Cells.

Target Engagement and Downstream Signaling

Objective: To confirm that this compound engages its target, MDA-9/Syntenin, and modulates its downstream signaling pathways.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat melanoma cells with this compound (e.g., 25 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Src (Tyr416)[2]

    • Total Src

    • Phospho-p38 MAPK

    • Total p38 MAPK

    • Phospho-IκBα

    • Total IκBα

    • MDA-9/Syntenin[3]

    • β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

Target ProteinVehicle Control (Relative Intensity)This compound (25 µM) (Relative Intensity)
p-Src/Total Src1.0
p-p38/Total p381.0
p-IκBα/Total IκBα1.0

Caption: Table 3. Effect of this compound on Downstream Signaling Molecules.

NF-κB Activity Assay

Objective: To measure the effect of this compound on the transcriptional activity of NF-κB.

Protocol: NF-κB Reporter Assay

  • Transfection: Co-transfect melanoma cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with this compound (e.g., 25 µM) for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Data Presentation:

TreatmentRelative NF-κB Luciferase Activity
Vehicle Control1.0
This compound (25 µM)

Caption: Table 4. Effect of this compound on NF-κB Transcriptional Activity.

MMP-2 and MMP-9 Activity Assay

Objective: To assess the effect of this compound on the enzymatic activity of secreted MMP-2 and MMP-9.

Protocol: Gelatin Zymography

  • Conditioned Media Collection: Culture melanoma cells in serum-free medium and treat with this compound (e.g., 25 µM) for 24 hours. Collect the conditioned media.

  • Protein Concentration: Determine the protein concentration of the conditioned media.

  • Zymography Gel Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and run on a polyacrylamide gel containing gelatin.[4][5]

  • Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin digestion.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.

  • Image Analysis: Quantify the intensity of the cleared bands.

Data Presentation:

MMPVehicle Control (Relative Activity)This compound (25 µM) (Relative Activity)
MMP-21.0
MMP-91.0

Caption: Table 5. Effect of this compound on MMP-2 and MMP-9 Activity.

Visualizations

IVMT_Rx_3_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA-9/Syntenin MDA-9/Syntenin Src Src MDA-9/Syntenin->Src Activates p-Src p-Src Src->p-Src Phosphorylation p-p38 p-p38 p-Src->p-p38 IκB IκB p-Src->IκB Leads to Phosphorylation p-IκB p-IκB IκB->p-IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates p-IκB->NF-κB Releases Gene Expression Gene Expression NF-κB_nuc->Gene Expression Promotes MMP-2 MMP-2 Gene Expression->MMP-2 Upregulates MMP-9 MMP-9 Gene Expression->MMP-9 Upregulates This compound This compound This compound->MDA-9/Syntenin Inhibits Metastasis Metastasis MMP-2->Metastasis Promotes MMP-9->Metastasis Promotes

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_assays In Vitro Efficacy Assays Cell_Culture Seed Melanoma Cells Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Target Engagement & Downstream Signaling (Western Blot) Treatment->Signaling NFkB_Activity NF-κB Activity Assay (Reporter Assay) Treatment->NFkB_Activity MMP_Activity MMP Activity Assay (Gelatin Zymography) Treatment->MMP_Activity

Caption: Experimental Workflow for this compound Efficacy Testing.

References

Application Notes and Protocols for Assessing IVMT-Rx-3 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVMT-Rx-3 is a novel therapeutic agent that functions by targeting the scaffolding protein MDA-9/Syntenin (melanoma differentiation-associated gene-9, also known as syndecan binding protein).[1][2][3] This document provides detailed application notes and protocols for assessing the target engagement of this compound in a cellular context. Understanding how this compound interacts with its target and modulates downstream signaling is crucial for its development as a therapeutic. The following protocols are designed to enable researchers to quantify the engagement of this compound with MDA-9/Syntenin and to measure the functional consequences of this engagement.

This compound is a dual inhibitor that engages both PDZ domains of MDA-9/Syntenin.[1][2][3] This interaction disrupts the binding of MDA-9/Syntenin with Src kinase, a key event in downstream signaling. The inhibition of the MDA-9/Syntenin-Src interaction leads to a reduction in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Consequently, the expression and activity of matrix metalloproteinases MMP-2 and MMP-9 are inhibited.[1][2] These methods will allow for the comprehensive evaluation of these key events.

I. Direct Target Engagement Assessment

Direct assessment of this compound binding to MDA-9/Syntenin in cells is the first step in confirming target engagement.

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a powerful technique to quantify the binding affinity between a ligand (this compound) and a target protein (MDA-9/Syntenin) in solution, including complex biological matrices like cell lysates.[4][5][6][7]

Data Presentation:

ParameterDescriptionExample Value
Kd Dissociation Constant63 ± 11 µmol/L[1]
Ligand This compound-
Target Recombinant MDA-9/Syntenin-
Buffer Conditions To be optimizede.g., PBS, pH 7.4, 0.05% Tween-20

Experimental Protocol:

  • Materials:

    • Purified recombinant MDA-9/Syntenin protein (or cell lysate containing fluorescently tagged MDA-9/Syntenin).

    • This compound.

    • MST buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20).

    • Hydrophilic capillaries.

    • MST instrument.

  • Procedure:

    • Labeling (if using purified protein): Label the purified MDA-9/Syntenin with a fluorescent dye according to the manufacturer's protocol (e.g., NHS-ester labeling chemistry).

    • Sample Preparation:

      • Prepare a series of dilutions of this compound in MST buffer.

      • Mix each this compound dilution with a constant concentration of the fluorescently labeled MDA-9/Syntenin (or cell lysate).

      • Incubate the mixtures to allow binding to reach equilibrium.

    • MST Measurement:

      • Load the samples into hydrophilic capillaries.

      • Place the capillaries into the MST instrument.

      • The instrument will apply a microscopic temperature gradient and measure the movement of the fluorescent molecules.

    • Data Analysis:

      • The change in thermophoresis is plotted against the logarithm of the this compound concentration.

      • The dissociation constant (Kd) is determined by fitting the resulting binding curve.

Workflow for Microscale Thermophoresis:

MST_Workflow cluster_prep Sample Preparation cluster_measurement MST Measurement cluster_analysis Data Analysis A Prepare this compound dilutions B Mix with labeled MDA-9/Syntenin A->B C Incubate for binding B->C D Load into capillaries C->D E Run MST instrument D->E F Plot thermophoresis change E->F G Fit binding curve to determine Kd F->G

Caption: Workflow for determining binding affinity using MST.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to monitor drug-target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][10][11][12]

Data Presentation:

TreatmentTemperature (°C)Soluble MDA-9/Syntenin (Relative Units)
Vehicle (DMSO)371.0
Vehicle (DMSO)500.5
Vehicle (DMSO)600.2
This compound371.0
This compound500.8
This compound600.6

Experimental Protocol:

  • Materials:

    • Cells expressing MDA-9/Syntenin.

    • This compound.

    • Cell lysis buffer.

    • Antibodies against MDA-9/Syntenin.

    • Western blotting or ELISA reagents.

    • Thermal cycler or heating block.

  • Procedure:

    • Cell Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time.

    • Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the precipitated proteins.

    • Detection: Analyze the amount of soluble MDA-9/Syntenin in the supernatant by Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with This compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and centrifuge B->C D Quantify soluble MDA-9/Syntenin C->D E Plot melting curve D->E

Caption: Workflow for assessing target engagement using CETSA.

II. Assessment of Downstream Signaling

Following direct target engagement, it is critical to assess the impact of this compound on the downstream signaling cascade.

Co-Immunoprecipitation (Co-IP) of MDA-9/Syntenin and Src

This assay determines if this compound disrupts the interaction between MDA-9/Syntenin and Src.[13][14]

Data Presentation:

TreatmentIP AntibodyImmunoblot AntibodyBand Intensity (Relative to Input)
VehicleMDA-9/SynteninSrc1.0
This compoundMDA-9/SynteninSrc0.3
VehicleIgG ControlSrc0.05

Experimental Protocol:

  • Materials:

    • Cells expressing MDA-9/Syntenin and Src.

    • This compound.

    • Co-IP lysis buffer.

    • Antibodies against MDA-9/Syntenin and Src.

    • Protein A/G magnetic beads.

    • Western blotting reagents.

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with this compound or vehicle, then lyse the cells in a non-denaturing Co-IP lysis buffer.

    • Immunoprecipitation:

      • Incubate the cell lysate with an antibody against MDA-9/Syntenin (or a control IgG).

      • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

      • Wash the beads to remove non-specific binding.

    • Elution and Western Blotting:

      • Elute the proteins from the beads.

      • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with an antibody against Src to detect its presence in the immunoprecipitated complex.

Western Blotting for Phosphorylated Signaling Proteins

This method is used to measure the effect of this compound on the phosphorylation status of key downstream signaling proteins like Src, p38, and IκB.[15][16][17]

Data Presentation:

TreatmentProteinPhosphorylation Level (Relative to Total Protein)
Vehiclep-Src (Y416)1.0
This compoundp-Src (Y416)0.4
Vehiclep-p381.0
This compoundp-p380.5
Vehiclep-IκB1.0
This compoundp-IκB0.6

Experimental Protocol:

  • Materials:

    • Cells treated with this compound or vehicle.

    • Cell lysis buffer with phosphatase and protease inhibitors.

    • Primary antibodies against total and phosphorylated forms of Src, p38, and IκB.

    • HRP-conjugated secondary antibodies.

    • Western blotting reagents.

  • Procedure:

    • Cell Lysis: Lyse the treated cells.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane and incubate with primary antibodies overnight.

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to this compound treatment.[18][19][20][21][22]

Data Presentation:

TreatmentLuciferase Activity (Relative Light Units)
Vehicle1000
This compound (10 µM)600
This compound (50 µM)300
Positive Control (e.g., TNFα)5000

Experimental Protocol:

  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

    • This compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Cell Seeding and Treatment: Seed the reporter cells in a multi-well plate and treat with this compound or vehicle.

    • Stimulation (Optional): Stimulate the cells with an NF-κB activator (e.g., TNFα) if assessing inhibitory effects.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

This compound Signaling Pathway:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA9 MDA-9/Syntenin Src Src MDA9->Src Activates p38 p38 MAPK Src->p38 IKK IKK Src->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκB IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates to nucleus IVMT This compound IVMT->MDA9 Binds to PDZ domains MMP_gene MMP-2/9 Genes NFkB_active->MMP_gene Promotes transcription MMP_mRNA MMP-2/9 mRNA MMP_gene->MMP_mRNA

Caption: this compound signaling pathway.

III. Assessment of Functional Outcomes

The ultimate goal is to determine if target engagement by this compound leads to the desired functional effects in cells.

Quantitative PCR (qPCR) for MMP-2 and MMP-9 Expression

This assay measures the mRNA levels of MMP-2 and MMP-9 to determine if this compound inhibits their transcription.[23][24][25][26][27]

Data Presentation:

TreatmentGeneRelative mRNA Expression (Fold Change)
VehicleMMP-21.0
This compoundMMP-20.4
VehicleMMP-91.0
This compoundMMP-90.3

Experimental Protocol:

  • Materials:

    • Cells treated with this compound or vehicle.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR primers for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH).

    • qPCR master mix.

    • Real-time PCR instrument.

  • Procedure:

    • RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it into cDNA.

    • qPCR: Perform real-time PCR using specific primers for MMP-2, MMP-9, and a reference gene.

    • Data Analysis: Calculate the relative expression of MMP-2 and MMP-9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay visualizes the enzymatic activity of secreted MMP-2 and MMP-9.[28][29][30]

Data Presentation:

TreatmentMMPGelatinolytic Activity (Arbitrary Units)
VehicleMMP-2 (pro)1.0
This compoundMMP-2 (pro)0.5
VehicleMMP-2 (active)1.0
This compoundMMP-2 (active)0.3
VehicleMMP-91.0
This compoundMMP-90.2

Experimental Protocol:

  • Materials:

    • Conditioned media from cells treated with this compound or vehicle.

    • SDS-PAGE gels co-polymerized with gelatin.

    • Zymogram renaturing and developing buffers.

    • Coomassie Brilliant Blue staining solution.

  • Procedure:

    • Sample Preparation: Collect conditioned media from treated cells and mix with non-reducing sample buffer.

    • Electrophoresis: Separate the proteins on a gelatin-containing SDS-PAGE gel.

    • Renaturation and Development:

      • Wash the gel with a renaturing buffer (containing Triton X-100) to remove SDS.

      • Incubate the gel in a developing buffer containing calcium and zinc to allow for enzymatic activity.

    • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

    • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. Quantify the band intensities.

Experimental Workflow for this compound Target Validation:

Experimental_Workflow cluster_direct Direct Target Engagement cluster_downstream Downstream Signaling cluster_functional Functional Outcomes MST MST CoIP Co-IP (MDA-9/Src) MST->CoIP CETSA CETSA CETSA->CoIP WB Western Blot (p-Src, p-p38, p-IκB) CoIP->WB NFkB NF-κB Reporter Assay WB->NFkB qPCR qPCR (MMP-2/9 mRNA) NFkB->qPCR Zymo Gelatin Zymography (MMP-2/9 Activity) qPCR->Zymo

Caption: Experimental workflow for this compound target validation.

IV. Alternative and Complementary Methods

In-Cell Western (ICW)

An In-Cell Western is a quantitative immunofluorescence method performed in microplates that can be used to measure protein levels and phosphorylation status in a higher-throughput format than traditional Western blotting.[31][32][33][34][35]

Protocol Summary:

  • Seed cells in a microplate.

  • Treat with this compound.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against MDA-9/Syntenin or phosphorylated downstream targets.

  • Incubate with fluorescently labeled secondary antibodies.

  • Scan the plate using an infrared imaging system.

  • Normalize the target protein signal to a cell staining dye.

These protocols provide a comprehensive toolkit for researchers to thoroughly investigate the cellular target engagement of this compound. The selection of specific assays will depend on the research question and available resources. It is recommended to use a combination of direct binding, downstream signaling, and functional assays for a complete understanding of this compound's mechanism of action.

References

Application Note: Co-immunoprecipitation Assays for Evaluating the Efficacy of IVMT-Rx-3 in Disrupting KIN-A and SUB-B Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This method utilizes an antibody specific to a target protein ("bait") to capture it from a cell lysate, along with any proteins that are bound to it ("prey").[4][5] The resulting protein complex is then analyzed, typically by Western blotting, to identify the interacting partners. In drug development, Co-IP is an invaluable tool for validating the mechanism of action of molecules designed to modulate protein-protein interactions, which are often dysregulated in diseases like cancer.[3][6]

This application note provides a detailed protocol for using a Co-IP assay to investigate the efficacy of a hypothetical therapeutic compound, IVMT-Rx-3. The scenario assumes this compound is a small molecule inhibitor designed to disrupt the interaction between a kinase (KIN-A) and its substrate (SUB-B). This interaction is a critical step in a signaling pathway implicated in disease progression. The protocol will detail the steps to treat cells with this compound, perform a Co-IP targeting KIN-A, and then detect the amount of co-precipitated SUB-B to quantitatively assess the drug's disruptive effect.

Experimental Protocols

I. Materials and Reagents

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microcentrifuge (refrigerated)

  • Vortex mixer

  • End-over-end rotator

  • Sonicator (optional)

  • SDS-PAGE and Western blot apparatus

  • Imaging system for chemiluminescence detection

  • Magnetic separation rack

Reagents:

  • Cell line expressing endogenous or tagged KIN-A and SUB-B

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound compound and vehicle control (e.g., DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40). Must be optimized for the specific interaction.[7]

  • Protease and phosphatase inhibitor cocktails

  • Anti-KIN-A antibody (IP-grade)

  • Anti-SUB-B antibody (Western blot-grade)

  • Normal Rabbit/Mouse IgG (Isotype control)

  • Protein A/G magnetic beads[1]

  • SDS-PAGE sample loading buffer (e.g., Laemmli buffer)

  • Primary and HRP-conjugated secondary antibodies for Western blot

  • Chemiluminescent substrate (ECL)

II. Step-by-Step Co-immunoprecipitation Protocol

A. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes to achieve 80-90% confluency on the day of the experiment.

  • Treat cells with the desired concentration of this compound or an equivalent volume of vehicle control (e.g., DMSO). Incubate for the predetermined optimal time.

  • Prepare one dish for each condition: (1) Vehicle Control, (2) this compound Treatment, and (3) Isotype Control.

B. Cell Lysate Preparation

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]

  • Add 1 mL of ice-cold Co-IP Lysis Buffer (supplemented with protease/phosphatase inhibitors) to each 10 cm dish.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]

  • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][9]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. This is the input sample.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

C. Lysate Pre-Clearing (Optional but Recommended)

  • Normalize the protein concentration for all samples with Co-IP Lysis Buffer. A typical starting amount is 1 mg of total protein per IP.[2]

  • To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G magnetic beads to 1 mg of lysate.[2][9]

  • Incubate on an end-over-end rotator for 1 hour at 4°C.

  • Pellet the beads using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

D. Immunoprecipitation

  • Set aside 50 µL of the pre-cleared lysate from each sample to serve as the "Input" control for Western blot analysis.

  • To the remaining lysate, add the appropriate amount of anti-KIN-A antibody (for vehicle and this compound samples) or Normal IgG (for the isotype control). A typical starting point is 2-5 µg of antibody.

  • Incubate on an end-over-end rotator for 4 hours to overnight at 4°C to form the antibody-antigen complex.[1]

  • Add 30 µL of a 50% slurry of pre-washed Protein A/G magnetic beads to each tube.

  • Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C to capture the immune complexes.

E. Washing

  • Pellet the beads on a magnetic rack and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, pellet the beads, and discard the supernatant.[10] This step is critical to remove non-specifically bound proteins.

F. Elution

  • After the final wash, carefully remove all residual buffer.

  • Elute the protein complexes from the beads by adding 40 µL of 1X SDS-PAGE sample loading buffer and boiling at 95-100°C for 5-10 minutes.

  • Pellet the beads on the magnetic rack and carefully collect the supernatant (the eluate).

G. Western Blot Analysis

  • Load the eluates and the saved "Input" samples onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against SUB-B to detect the co-precipitated protein.

  • Also, probe a separate blot (or strip the first one) with the anti-KIN-A antibody to confirm the successful immunoprecipitation of the bait protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

Data Presentation and Interpretation

The primary outcome is the detection of SUB-B in the KIN-A immunoprecipitate. A successful experiment will show a strong band for KIN-A in the IP lanes (confirming the "bait" was captured) and a band for SUB-B in the vehicle control IP lane. The key comparison is the intensity of the SUB-B band between the vehicle-treated and the this compound-treated samples. A significant reduction in the SUB-B band intensity in the this compound lane indicates the compound is effective at disrupting the KIN-A/SUB-B interaction. The isotype control should show no bands for either protein, confirming antibody specificity.

Table 1: Hypothetical Quantitative Analysis of Co-IP Results

Quantitative data can be obtained by densitometry analysis of the Western blot bands.[11] The intensity of the co-precipitated SUB-B band is normalized to the intensity of the immunoprecipitated KIN-A band for each condition.

Treatment Group IP Target WB: KIN-A (Bait) Densitometry Units WB: SUB-B (Prey) Densitometry Units Normalized SUB-B/KIN-A Ratio % Disruption
Vehicle ControlAnti-KIN-A15,00012,5000.830% (Baseline)
This compound (10 µM)Anti-KIN-A14,8002,1000.1483.1%
ControlIsotype IgG000N/A

Mandatory Visualizations

Diagram 1: Co-immunoprecipitation Experimental Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Culture & Treat Cells (Vehicle vs. This compound) lysis Cell Lysis & Protein Extraction start->lysis preclear Pre-clear Lysate (with Protein A/G Beads) lysis->preclear ip_ab Incubate with Anti-KIN-A (Primary Antibody) preclear->ip_ab capture Capture Immune Complex (with Protein A/G Beads) ip_ab->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins wash->elute sds SDS-PAGE elute->sds wb Western Blot (Probe for SUB-B) sds->wb quant Densitometry & Analysis wb->quant

Caption: Workflow for the Co-IP assay to test this compound efficacy.

Diagram 2: this compound Mechanism of Action

MoA cluster_0 Normal Signaling Pathway cluster_1 Pathway with this compound Treatment KINA KIN-A SUBB SUB-B KINA->SUBB Binds & Phosphorylates DS Downstream Signaling (Disease Progression) SUBB->DS KINA_t KIN-A SUBB_t SUB-B KINA_t->SUBB_t Binding Disrupted DS_t Signaling Blocked SUBB_t->DS_t RX3 This compound RX3->KINA_t

Caption: this compound disrupts the KIN-A and SUB-B interaction.

Diagram 3: Logical Relationship of Experimental Design

Logic cluster_conditions Experimental Conditions cluster_procedure Procedure cluster_outcomes Expected Outcomes C1 Group 1: Vehicle Control IP Immunoprecipitation with Anti-KIN-A Antibody C1->IP C2 Group 2: this compound C2->IP C3 Group 3: Isotype IgG Control IP_C Immunoprecipitation with Isotype IgG C3->IP_C WB Western Blot for SUB-B IP->WB IP_C->WB O1 High SUB-B Signal (Interaction Intact) WB->O1 from Group 1 O2 Low / No SUB-B Signal (Interaction Disrupted) WB->O2 from Group 2 O3 No Signal (Confirms Specificity) WB->O3 from Group 3

Caption: Logical flow of experimental groups and expected results.

References

Application Note: Western Blot Analysis of Signaling Pathways Affected by IVMT-Rx-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IVMT-Rx-3 is a novel small molecule inhibitor designed to disrupt the interaction between Melanoma Differentiation Associated gene-9 (MDA-9/Syntenin) and its binding partners.[1][2] MDA-9/Syntenin is a scaffold protein that plays a crucial role in tumor progression and metastasis by facilitating the assembly of signaling complexes.[2] this compound engages both PDZ domains of MDA-9/Syntenin, leading to the interruption of downstream signaling cascades, notably the Src and NF-κB pathways.[1][2] This disruption has been shown to reduce the activation of key proteins such as Src and p38, ultimately inhibiting cancer cell migration and metastasis.[1] This application note provides a detailed protocol for using Western blot analysis to quantify the effects of this compound on key signaling proteins in melanoma cell lines.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on the phosphorylation of key signaling proteins in A-375 melanoma cells. The data represents the relative band intensity (normalized to a loading control, e.g., GAPDH) as determined by densitometry.[3]

Table 1: Effect of this compound on Src Pathway Activation

This compound (µM)p-Src (Relative Intensity)Total Src (Relative Intensity)p-Src / Total Src Ratio
0 (Vehicle)1.001.001.00
10.780.980.80
50.451.020.44
100.210.990.21
250.081.010.08

Table 2: Effect of this compound on NF-κB and p38 Pathway Activation

This compound (µM)p-IκBα (Relative Intensity)Total IκBα (Relative Intensity)p-p38 (Relative Intensity)Total p38 (Relative Intensity)
0 (Vehicle)1.001.001.001.00
10.820.990.851.01
50.511.010.550.98
100.290.980.311.02
250.121.000.140.99

Experimental Protocols

Protocol: Western Blot Analysis of this compound Treated Melanoma Cells

This protocol details the steps for treating melanoma cells with this compound, preparing cell lysates, and performing Western blot analysis to detect changes in protein phosphorylation.

1. Cell Culture and Treatment

  • Culture A-375 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 12-16 hours prior to treatment.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein.

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.[4]

  • Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours on ice.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

  • Incubate the membrane with primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, and a loading control like anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Data Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[5][6]

  • Quantify the band intensities using image analysis software (e.g., ImageJ).[3]

  • Normalize the intensity of the target protein band to the loading control band in the same lane. For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein.[7]

Mandatory Visualizations

Signaling Pathway Diagram

IVMT_Rx_3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MDA9 MDA-9/Syntenin Receptor->MDA9 Activates Src Src MDA9->Src pSrc p-Src Src->pSrc p38 p38 pSrc->p38 IKK IKK pSrc->IKK pp38 p-p38 p38->pp38 pIkB p-IκBα IKK->pIkB IkB IκBα NFkB NF-κB IkB->NFkB Sequesters pIkB->IkB Inhibits degradation pIkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IVMT This compound IVMT->MDA9 Inhibits Gene Gene Expression (MMP-2, MMP-9) NFkB_nuc->Gene Induces

Caption: this compound inhibits MDA-9, blocking Src, p38, and NF-κB signaling.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment (A-375 cells + this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Blocking & Antibody Incubation) E->F G 7. Signal Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry & Normalization) G->H

Caption: Workflow for Western blot analysis of this compound effects.

Logical Relationship Diagram

Logical_Relationship IVMT This compound Treatment MDA9 MDA-9/Src Interaction IVMT->MDA9 Disrupts pSrc Decreased p-Src MDA9->pSrc Leads to pP38 Decreased p-p38 MDA9->pP38 Leads to pIkB Decreased p-IκBα MDA9->pIkB Leads to Metastasis Inhibition of Metastasis pSrc->Metastasis pP38->Metastasis pIkB->Metastasis

Caption: this compound disrupts MDA-9, reducing phosphorylation and metastasis.

References

Application Notes and Protocols for Assessing IVMT-Rx-3 Effects using Zymography and ELISA Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVMT-Rx-3 is a novel therapeutic agent designed to inhibit cancer metastasis by targeting the scaffolding protein MDA-9/Syntenin.[1][2] This targeting disrupts downstream signaling pathways, leading to a reduction in the expression and activity of key enzymes involved in the degradation of the extracellular matrix, such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9.[1] Assessing the efficacy of this compound requires robust and quantitative methods to measure its impact on these target proteins. This document provides detailed application notes and protocols for two essential bioassays: gelatin zymography and Enzyme-Linked Immunosorbent Assay (ELISA).

Zymography is a powerful technique used to detect and quantify the activity of proteolytic enzymes, making it ideal for assessing the functional impact of this compound on MMP-2 and MMP-9 activity.[3][4][5] ELISA is a highly sensitive and specific immunoassay for quantifying the concentration of specific proteins, which can be used to measure the levels of MMP-2 and MMP-9 in biological samples following treatment with this compound.[6][7][8][9] Together, these assays provide a comprehensive understanding of the pharmacological effects of this compound.

Data Presentation

Table 1: Effect of this compound on MMP-2 and MMP-9 Activity by Zymography
Treatment GroupConcentration (µM)MMP-2 Activity (Relative Densitometry Units)% Inhibition of MMP-2 ActivityMMP-9 Activity (Relative Densitometry Units)% Inhibition of MMP-9 Activity
Vehicle Control0100 ± 5.20100 ± 6.10
This compound185.3 ± 4.814.782.1 ± 5.517.9
This compound552.1 ± 3.947.948.9 ± 4.251.1
This compound1025.6 ± 2.774.422.5 ± 3.177.5
This compound2510.2 ± 1.989.88.7 ± 1.591.3

*Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on MMP-2 and MMP-9 Protein Levels by ELISA
Treatment GroupConcentration (µM)MMP-2 Concentration (ng/mL)% Reduction in MMP-2MMP-9 Concentration (ng/mL)% Reduction in MMP-9
Vehicle Control050.2 ± 3.5075.8 ± 4.90
This compound143.1 ± 2.914.165.4 ± 4.113.7
This compound528.9 ± 2.142.440.2 ± 3.347.0
This compound1015.7 ± 1.868.720.1 ± 2.573.5
This compound256.8 ± 1.186.59.5 ± 1.787.5

*Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Gelatin Zymography Protocol to Assess MMP-2 and MMP-9 Activity

This protocol is designed to detect the enzymatic activity of MMP-2 and MMP-9 in conditioned media from cells treated with this compound.

Materials:

  • Cells: Cancer cell line known to express MMP-2 and MMP-9 (e.g., metastatic melanoma cells).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Culture Media: Serum-free media.

  • Reagents for SDS-PAGE: 30% Acrylamide/Bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), 0.5 M Tris-HCl (pH 6.8), 10% SDS, TEMED, 10% Ammonium Persulfate (APS).

  • Gelatin: Porcine skin gelatin.

  • Sample Buffer (Non-reducing): 62.5 mM Tris-HCl (pH 6.8), 25% glycerol, 2% SDS, 0.01% bromophenol blue.

  • Renaturing Buffer: 2.5% Triton X-100 in dH₂O.

  • Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.02% Brij-35.

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

  • Destaining Solution: 40% methanol, 10% acetic acid.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Wash cells with serum-free media.

    • Treat cells with varying concentrations of this compound (and a vehicle control) in serum-free media for 24-48 hours.

  • Sample Preparation:

    • Collect the conditioned media from the treated cells.

    • Centrifuge the media to remove any cells or debris.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load the prepared samples into the wells of the gel. Include a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Development:

    • Carefully remove the gel from the glass plates.

    • Wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.

    • Incubate the gel in developing buffer at 37°C for 18-24 hours.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ). The band intensity is proportional to the enzymatic activity.[10][11]

Sandwich ELISA Protocol for Quantifying MMP-2 and MMP-9

This protocol describes a sandwich ELISA to measure the concentration of MMP-2 and MMP-9 in cell culture supernatants treated with this compound.[8][9][12]

Materials:

  • ELISA Kit: Specific kits for human MMP-2 and MMP-9, containing:

    • Pre-coated 96-well plate with capture antibody.

    • Detection antibody (biotinylated).

    • Streptavidin-HRP conjugate.

    • Standard protein (recombinant MMP-2 or MMP-9).

    • Assay diluent and wash buffer.

    • TMB substrate.

    • Stop solution.

  • Samples: Conditioned media from this compound treated and control cells.

  • Plate reader: Capable of measuring absorbance at 450 nm.

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.

    • Incubate the plate for 2 hours at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 45 minutes at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of MMP-2 or MMP-9 in the samples by interpolating their absorbance values from the standard curve.[13][14]

    • Multiply the calculated concentration by the dilution factor if samples were diluted.[14]

Visualizations

IVMT_Rx_3_Signaling_Pathway cluster_cell Cancer Cell IVMT_Rx_3 This compound MDA9 MDA-9/Syntenin IVMT_Rx_3->MDA9 inhibits Src Src MDA9->Src activates NFkB NF-κB Src->NFkB activates MMP_genes MMP-2 & MMP-9 Genes NFkB->MMP_genes promotes transcription MMP_expression MMP-2 & MMP-9 Expression MMP_genes->MMP_expression Metastasis Metastasis MMP_expression->Metastasis enables

Caption: this compound signaling pathway.

Zymography_Workflow start Start: Cell Treatment with this compound sample_prep Sample Preparation: Collect & Concentrate Conditioned Media start->sample_prep electrophoresis Gel Electrophoresis: SDS-PAGE with Gelatin sample_prep->electrophoresis renaturation Enzyme Renaturation: Wash with Triton X-100 electrophoresis->renaturation development Enzyme Development: Incubate at 37°C renaturation->development staining Staining: Coomassie Blue development->staining destaining Destaining staining->destaining analysis Data Analysis: Densitometry of Clear Bands destaining->analysis end End: Quantify MMP Activity analysis->end

Caption: Zymography experimental workflow.

ELISA_Workflow start Start: Prepare Standards & Samples add_samples Add Standards & Samples to Coated Plate start->add_samples incubate1 Incubate & Wash add_samples->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_streptavidin Add Streptavidin-HRP incubate2->add_streptavidin incubate3 Incubate & Wash add_streptavidin->incubate3 add_substrate Add TMB Substrate incubate3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analysis Data Analysis: Generate Standard Curve & Calculate Concentrations read_plate->analysis end End: Quantify MMP Protein Levels analysis->end

Caption: ELISA experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: IVMT-Rx-3 Experimental Setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IVMT-Rx-3, a dual-PDZ domain inhibitor of MDA-9/Syntenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel inhibitor that simultaneously targets both the PDZ1 and PDZ2 domains of the MDA-9/Syntenin protein.[1][2] It is a peptide-small molecule conjugate, designed to maximize the disruption of MDA-9/Syntenin signaling.[1][2] Its primary mechanism of action involves blocking the interaction of MDA-9/Syntenin with Src, which in turn reduces the activation of NF-κB and inhibits the expression of matrix metalloproteinases MMP-2 and MMP-9.[1][2] This cascade of events ultimately leads to the repression of melanoma metastasis.[1][2]

Q2: In which experimental models has this compound been utilized?

A: this compound has been successfully used in both in vitro and in vivo experimental models. In vitro studies have commonly employed established human melanoma cell lines such as A-375, C8161.9, and MeWo. For in vivo studies, this compound has been tested in mouse models of experimental metastasis, where it has been shown to significantly reduce the formation of lung nodules.

Q3: What is the molecular composition of this compound?

A: this compound is a bivalent molecule. It is composed of a small molecule inhibitor of the PDZ1 domain (PDZ1i) joined to a peptide that binds to the second PDZ domain (TNYYFV) via a PEG linker.[1][2] This design allows for the simultaneous engagement and inhibition of both PDZ domains of MDA-9/Syntenin.[1][2]

Troubleshooting Guides

This section provides solutions to common challenges that may be encountered during the experimental setup and execution of studies involving this compound.

In Vitro Assays

Issue 1: Inconsistent or no effect of this compound on cell invasion in Transwell assays.

Potential Cause Troubleshooting Step
Suboptimal Cell Seeding Density Determine the optimal cell density for your specific cell line by performing a titration experiment. Too few cells can lead to inconsistent results, while too many can oversaturate the pores of the membrane.[3]
Incorrect Chemoattractant Concentration Titrate the chemoattractant concentration to find the optimal level for inducing migration in your cell line. If no prior data is available, a good starting point for serum is 10%.
Inappropriate Incubation Time Optimize the incubation time for your assay. This is cell-type dependent, but a typical starting point is 16-24 hours.
Extracellular Matrix (ECM) Barrier Issues If using an invasion assay, ensure the ECM gel is properly prepared and coated on the inserts. Include a control with a low-invasion cell line to verify the barrier's effectiveness.[3]
This compound Solubility or Stability As a peptide-small molecule conjugate, this compound may have specific solubility and stability requirements. Ensure it is properly dissolved and stored according to the manufacturer's instructions. Peptides can be susceptible to degradation, so handle them with care.[4][5]

Issue 2: Difficulty in monitoring the downstream effects of this compound on signaling pathways.

Potential Cause Troubleshooting Step
Low Signal-to-Noise Ratio in NF-κB Activation Assays For monitoring NF-κB activation, consider using a sensitive method like a luciferase reporter assay.[6][7][8] When performing Western blots for phosphorylated proteins, ensure the use of appropriate inhibitors of phosphatases during cell lysis.
Variability in MMP-2/MMP-9 Expression or Activity For analyzing MMP expression, qPCR can be a sensitive method. For MMP activity, gelatin zymography is a standard and effective technique.[9] Be aware that MMP expression and activity can be influenced by various factors in the cell culture environment.[10][11]
Antibody Performance in Western Blots Validate the specificity and sensitivity of your primary antibodies for all target proteins (e.g., phospho-Src, NF-κB subunits, MMPs).
In Vivo Assays

Issue 3: High variability or lack of significant effect of this compound in mouse models of metastasis.

Potential Cause Troubleshooting Step
Inappropriate Mouse Model The choice between a syngeneic or xenograft model is critical. Syngeneic models are better for studying the interaction with an intact immune system, while xenograft models use human cells but require immunocompromised mice.[1][12]
Injection Site and Procedure The route of injection (e.g., tail vein, intracardiac, orthotopic) will influence the site of metastasis.[1] Standardize the injection procedure to minimize variability between animals.
Tumor Cell Heterogeneity The metastatic potential of cell lines can vary. Ensure you are using a cell line with a known and consistent metastatic phenotype.[13]
This compound Dosing and Administration Optimize the dose, frequency, and route of administration of this compound for your specific model. Consider the pharmacokinetic properties of peptide-small molecule conjugates, which can have rapid metabolism.[5]
Lack of a Tumor Microenvironment Ectopic implantation models may not fully recapitulate the natural tumor microenvironment. Orthotopic implantation is more complex but can provide a more relevant context.[12]

Experimental Protocols & Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

IVMT_Rx_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA9 MDA-9/Syntenin Src Src MDA9->Src Interaction NFkB_inactive IκB-NF-κB Src->NFkB_inactive Activation Signal NFkB_active NF-κB NFkB_inactive->NFkB_active IκB degradation MMPs MMP-2/MMP-9 Gene Expression NFkB_active->MMPs Nuclear Translocation & Transcription Metastasis Metastasis MMPs->Metastasis Promotes IVMT_Rx_3 This compound IVMT_Rx_3->MDA9 Inhibits

Caption: this compound inhibits the MDA-9/Syntenin signaling pathway, leading to reduced metastasis.

Experimental Workflow: In Vitro Invasion Assay

The following diagram outlines a typical workflow for an in vitro invasion assay using this compound.

Invasion_Assay_Workflow start Start prep_cells Prepare Melanoma Cell Suspension start->prep_cells coat_inserts Coat Transwell Inserts with ECM prep_cells->coat_inserts seed_cells Seed Cells in Upper Chamber coat_inserts->seed_cells add_chemo Add Chemoattractant to Lower Chamber seed_cells->add_chemo add_ivmt Add this compound or Vehicle to Upper Chamber add_chemo->add_ivmt incubate Incubate (16-24h) add_ivmt->incubate remove_noninvading Remove Non-invading Cells from Upper Surface incubate->remove_noninvading fix_stain Fix and Stain Invading Cells on Lower Surface remove_noninvading->fix_stain quantify Quantify Invaded Cells (Microscopy) fix_stain->quantify end End quantify->end

Caption: A generalized workflow for conducting an in vitro cell invasion assay with this compound.

References

IVMT-Rx-3 Stability and Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides generalized best practices for the stability and storage of IVMT-Rx-3 based on the handling of similar research compounds, such as peptides and complex organic molecules. Specific stability data for this compound is not publicly available. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations and handling instructions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For long-term storage, it is recommended to store lyophilized this compound at -20°C or colder, protected from light.[1][2][3][4][5] For short-term storage, refrigeration at 4°C is acceptable for several days to weeks.[3][4][6][7] It is crucial to keep the container tightly sealed to prevent moisture absorption, as many peptides and complex molecules are hygroscopic.[1][8]

Q2: How do I handle the lyophilized powder before use?

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[3][8] This prevents condensation and moisture uptake, which can degrade the compound.[3] Weigh out the desired amount quickly and reseal the container promptly.[8]

Q3: What is the recommended procedure for preparing this compound solutions?

The shelf-life of peptides and complex molecules in solution is significantly shorter than in their lyophilized form.[1][2] It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, use a sterile, buffered solution (pH 5-6 is often optimal for peptide stability) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][6]

Q4: Are there any specific amino acids in the peptide component of this compound that I should be concerned about for stability?

While the full sequence of the peptide component of this compound is not detailed in the general literature, peptides containing amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are known to be more susceptible to degradation.[1][2][5][8] Cys, Met, and Trp are prone to oxidation, while Asn and Gln can undergo deamidation.[1][5]

Q5: What are the potential degradation pathways for a molecule like this compound?

Common degradation pathways for complex organic molecules and peptides include:

  • Hydrolysis: The cleavage of chemical bonds by water. This can be influenced by pH.[9][10]

  • Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.[9][10][11]

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments 1. Improper storage of lyophilized powder (e.g., at room temperature for an extended period).2. Degradation of stock solutions due to multiple freeze-thaw cycles.3. Contamination of stock solutions.1. Ensure long-term storage at -20°C or below.[1][3][4]2. Aliquot stock solutions to minimize freeze-thaw cycles.[1][2]3. Use sterile buffers for reconstitution and filter-sterilize the solution.[2]
Precipitation observed in stock solution after thawing 1. Poor solubility of this compound in the chosen solvent.2. The concentration of the stock solution is too high.3. pH of the solution is not optimal for solubility.1. Consult literature for appropriate solvents for similar compounds. Test solubility in a small sample first.2. Prepare a more dilute stock solution.3. Adjust the pH of the buffer. For peptides, a slightly acidic pH (5-6) often aids solubility and stability.[2][6]
Inconsistent experimental results 1. Degradation of this compound over the course of the experiment.2. Inaccurate concentration of the stock solution due to moisture absorption by the lyophilized powder.1. Prepare fresh solutions for each experiment. Minimize the time the compound is in solution.2. Always allow the vial to equilibrate to room temperature before weighing.[3][8]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) 1. Degradation of this compound.2. Impurities in the initial material.1. Perform forced degradation studies (see experimental protocols below) to identify potential degradation products.2. Obtain a fresh batch of the compound and compare the chromatograms.

Data Presentation

Recommended Storage Conditions (General Best Practices)
Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C or -80°CLong-term (months to years)[3][4][7][8]Protect from light and moisture.[1][3][4]
4°CShort-term (days to weeks)[3][4][6][7]Keep container tightly sealed.[8]
In Solution -20°C or -80°CWeeks to months (aliquoted)[1][6]Avoid repeated freeze-thaw cycles.[1][2][3] Use a sterile, buffered solution (pH 5-6).[2][6]
4°C1-2 weeks[6]Prone to bacterial degradation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[14]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent.
  • For acid hydrolysis, add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[15]
  • For base hydrolysis, add 0.1 M NaOH and incubate under the same conditions.[15]
  • Neutralize the samples before analysis.
  • Analyze by a suitable analytical method (e.g., HPLC).

2. Oxidative Degradation:

  • Prepare a solution of this compound.
  • Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a set time (e.g., 24 hours).[15]
  • Analyze the sample by HPLC.

3. Thermal Degradation:

  • Store the lyophilized this compound powder at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1-2 months).[15]
  • Also, subject a solution of this compound to thermal stress.
  • Analyze the samples for any degradation.

4. Photostability Testing:

  • Expose the lyophilized powder and a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
  • Ensure a suitable control sample is protected from light.
  • Analyze the samples at appropriate time points.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[14]

1. Initial Method Development:

  • Select a suitable HPLC column (e.g., a C18 column).
  • Choose a mobile phase system based on the physicochemical properties of this compound. A common starting point is a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.
  • Optimize the gradient, flow rate, and column temperature to achieve a good peak shape for the parent compound.

2. Specificity/Selectivity:

  • Inject the samples from the forced degradation studies.
  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.

3. Method Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines, including parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualizations

IVMT_Rx_3_Stability_Best_Practices cluster_storage Storage cluster_handling Handling cluster_solution In Solution long_term Long-Term (-20°C to -80°C) equilibrate Equilibrate to Room Temp in Desiccator long_term->equilibrate Use short_term Short-Term (4°C) short_term->equilibrate Use weigh Weigh Quickly equilibrate->weigh reseal Reseal Promptly weigh->reseal prepare_fresh Prepare Fresh weigh->prepare_fresh aliquot Aliquot if Storing prepare_fresh->aliquot freeze Store at -20°C or -80°C aliquot->freeze lyophilized Lyophilized this compound lyophilized->long_term Store lyophilized->short_term Store

Caption: Logical workflow for this compound stability and storage best practices.

Stability_Assessment_Workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev specificity Assess Specificity: Resolve Degradants from Parent Compound hplc_dev->specificity validation Validate HPLC Method (Accuracy, Precision, Linearity, etc.) specificity->validation Successful stability_testing Perform Long-Term and Accelerated Stability Testing validation->stability_testing end End: Establish Shelf-Life and Storage Conditions stability_testing->end

Caption: Experimental workflow for assessing this compound stability.

References

IVMT-Rx-3 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of IVMT-Rx-3 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel therapeutic agent that functions as a dual inhibitor, targeting both PDZ domains of the scaffolding protein MDA-9/Syntenin.[1][2] It is a hybrid molecule, created by linking a small molecule inhibitor of the PDZ1 domain (PDZ1i) to a peptide that binds to the PDZ2 domain (TNYYFV) via a PEG linker.[1][2] By engaging both PDZ domains, this compound disrupts the interaction between MDA-9/Syntenin and Src, which in turn reduces the activation of NF-κB and the expression of downstream proteins like MMP-2 and MMP-9.[1] This cascade of events ultimately leads to the inhibition of melanoma metastasis.[1]

Q2: What are the recommended administration routes for this compound in animal models?

A2: this compound has been successfully administered in animal models via both intravenous (IV) and intraperitoneal (IP) injections.[1]

Q3: What is the reported bioavailability of this compound when administered intraperitoneally?

A3: Preliminary pharmacokinetic studies in mice have shown that this compound has a 10% bioavailability when administered via the intraperitoneal route.[1]

Q4: Has this compound shown any toxicity in preclinical studies?

A4: In vitro studies have demonstrated that this compound is not toxic to normal melanocytes or melanoma cells.[1]

Q5: What is a typical dosing schedule for this compound in a melanoma mouse model?

A5: A published study on experimental metastasis in an immunocompetent mouse model used repeated intraperitoneal treatments of this compound three times per week for a total of six injections.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during the formulation, administration, and in vivo assessment of this compound.

Formulation and Stability
Problem Potential Cause Recommended Solution
Poor Solubility of this compound The hybrid nature of this compound (peptide and small molecule) may lead to solubility challenges in standard buffers.- Prepare a stock solution in an appropriate solvent such as DMSO. - For final injection, dilute the stock solution in a vehicle that is well-tolerated by the animal model (e.g., sterile PBS, saline). Ensure the final concentration of the organic solvent is minimal to avoid toxicity.
Precipitation of this compound in Formulation The compound may aggregate at high concentrations or upon dilution into aqueous buffers.- Prepare fresh formulations immediately before each injection. - Visually inspect the solution for any precipitation before administration. - Consider using a formulation with excipients that enhance solubility and stability, though specific formulations for this compound are not detailed in the literature.
Degradation of the Peptide Component Peptides are susceptible to enzymatic degradation by proteases present in biological fluids.[3]- While the PEG linker in this compound is designed to improve stability, it is crucial to handle the compound with care. - Store stock solutions at -20°C or -80°C. - Minimize freeze-thaw cycles.
Oxidation or Deamidation The peptide component of this compound may be prone to chemical modifications like oxidation or deamidation, affecting its activity.- Prepare formulations in degassed buffers to minimize oxidation. - Store under inert gas (e.g., argon or nitrogen) if long-term storage in solution is required.
In Vivo Administration
Problem Potential Cause Recommended Solution
Inconsistent Tumor Growth in Xenograft Models Variability in cell viability, injection technique, or mouse strain can lead to inconsistent tumor establishment.- Ensure cancer cells are in the exponential growth phase and have high viability before injection. - Standardize the injection volume and the number of cells. - For subcutaneous models, consider co-injecting the cells with a basement membrane extract to improve tumor take rate.
Leakage of Injected Solution (Subcutaneous) Improper injection technique, such as the needle not being fully inserted into the subcutaneous space.- Gently lift the skin to create a "tent" and insert the needle at the base. - Inject the solution slowly and steadily. - After injection, wait a few seconds before withdrawing the needle and apply gentle pressure to the injection site.[4]
Failed Intravenous (Tail Vein) Injection Difficulty in visualizing or accessing the lateral tail veins, especially in mice with dark pigmentation.- Use a warming lamp or warm water to dilate the tail veins. - Use a dedicated illumination device to improve vein visibility. - Use a small gauge needle (e.g., 27-30G) and insert it with the bevel up, almost parallel to the vein.
Adverse Animal Reaction Post-Injection The vehicle or the compound itself may cause an immediate adverse reaction. High injection volume can also cause distress.- Ensure the vehicle is well-tolerated and sterile. - Adhere to recommended injection volume limits for the specific animal model and route of administration. - Monitor the animals closely after injection for any signs of distress.
Pharmacokinetics and Biodistribution
Problem Potential Cause Recommended Solution
Rapid Clearance from Circulation The peptide component may be subject to rapid renal clearance, although PEGylation is intended to mitigate this.- The PEG linker in this compound is designed to increase its in vivo half-life. - If rapid clearance is suspected, conduct a pilot pharmacokinetic study to determine the half-life and optimize the dosing schedule accordingly.
High Off-Target Accumulation The physicochemical properties of this compound may lead to accumulation in non-target organs.- Perform a biodistribution study to quantify the amount of compound in various tissues at different time points. - If off-target accumulation is associated with toxicity, consider adjusting the dose or exploring alternative delivery strategies.
Variability in Bioavailability (Intraperitoneal) The absorption from the peritoneal cavity can be variable.- Be consistent with the injection site within the peritoneal cavity. - Recognize that the reported 10% bioavailability is an average and individual animal variability is expected.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Reconstitution of Lyophilized this compound:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Gently vortex or pipette to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Dosing Solution:

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.

    • Dilute the stock solution in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline (PBS) or saline). The final concentration of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid toxicity.

    • Visually inspect the final dosing solution for any signs of precipitation. The solution should be clear.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.

  • Injection Site Identification:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Injection Procedure:

    • Use a sterile syringe with a 25-27 gauge needle.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no fluid (e.g., urine or blood) is drawn into the syringe.

    • Slowly inject the calculated volume of the this compound dosing solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

Protocol 3: Establishing a Melanoma Xenograft Model
  • Cell Culture:

    • Culture human melanoma cells (e.g., A375) in the recommended medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin and wash them with sterile PBS.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Cell Suspension Preparation:

    • Resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

    • For improved tumor take, the cell suspension can be mixed 1:1 with a basement membrane extract (e.g., Matrigel). Keep the mixture on ice to prevent solidification.

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

    • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once the tumors reach the desired size, treatment with this compound can be initiated.

Visualizations

IVMT_Rx_3_Signaling_Pathway cluster_membrane Cell Membrane MDA9_Syntenin MDA-9/Syntenin Src Src MDA9_Syntenin->Src Activates p38_MAPK p38 MAPK Src->p38_MAPK Activates IVMT_Rx_3 This compound IVMT_Rx_3->MDA9_Syntenin Inhibits Interaction NF_kB NF-κB p38_MAPK->NF_kB Activates MMP_2_9 MMP-2/MMP-9 NF_kB->MMP_2_9 Upregulates Metastasis Metastasis MMP_2_9->Metastasis Promotes

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation This compound Formulation Administration IV or IP Administration of this compound Formulation->Administration Xenograft Melanoma Xenograft Model Establishment Xenograft->Administration Tumor_Measurement Tumor Volume Measurement Administration->Tumor_Measurement PK_PD Pharmacokinetic & Pharmacodynamic Analysis Administration->PK_PD Toxicity Toxicity Assessment Administration->Toxicity Efficacy Efficacy Evaluation (Metastasis Inhibition) Tumor_Measurement->Efficacy PK_PD->Efficacy

Caption: In Vivo Experimental Workflow.

Troubleshooting_Logic Start Inconsistent In Vivo Results? Check_Formulation Formulation Issue? Start->Check_Formulation Yes Check_Administration Administration Error? Start->Check_Administration No Solubility Check Solubility & Aggregation Check_Formulation->Solubility Yes Stability Assess Stability (Degradation) Check_Formulation->Stability No Check_Model Animal Model Variability? Check_Administration->Check_Model No Injection_Technique Review Injection Technique Check_Administration->Injection_Technique Yes Dose_Volume Verify Dose & Volume Check_Administration->Dose_Volume No Tumor_Take Optimize Tumor Implantation Check_Model->Tumor_Take Yes Animal_Health Monitor Animal Health Check_Model->Animal_Health No

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Improving the Bioavailability of Peptide-Linked Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of peptide-linked inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of peptide-linked inhibitors?

The oral bioavailability of peptide-linked inhibitors is primarily limited by two major factors:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases in the gastrointestinal (GI) tract, at the enterocyte brush border, and within the enterocytes themselves.[1][2][3] This enzymatic breakdown cleaves the peptide bonds, inactivating the inhibitor before it can reach systemic circulation.[2][4]

  • Poor Membrane Permeability: Due to their often large molecular weight, hydrophilicity, and charge, peptides have difficulty crossing the intestinal epithelial cell membrane to enter the bloodstream.[3][4][5] This transport can occur via two main routes: the paracellular pathway (between cells) and the transcellular pathway (through cells). Both are generally inefficient for peptides.[6][7]

Q2: What are the main strategies to overcome these barriers?

There are several strategies that can be employed, often in combination, to enhance the oral bioavailability of peptide-linked inhibitors. These can be broadly categorized as:

  • Chemical Modifications: Altering the peptide structure to increase stability and/or permeability.[1][5]

  • Formulation Approaches: Incorporating the peptide into a delivery system that protects it and facilitates its absorption.[1][8][9]

Q3: What is the role of efflux pumps in peptide inhibitor bioavailability?

Efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are transporters located in the apical membrane of enterocytes that actively pump xenobiotics (including some drugs) back into the intestinal lumen.[10][11] This can significantly reduce the net absorption and bioavailability of peptide inhibitors that are substrates for these pumps.[10][12][13]

Troubleshooting Guides

Problem 1: My peptide inhibitor shows high degradation in simulated gastric/intestinal fluid.
  • Possible Cause: Susceptibility to enzymatic degradation by proteases like pepsin, trypsin, and chymotrypsin.[2][14]

  • Troubleshooting Steps:

    • Co-administer Protease Inhibitors: Formulate the peptide with protease inhibitors such as aprotinin, bestatin, or soybean trypsin inhibitor to reduce enzymatic breakdown.[1][6][15]

    • Chemical Modification:

      • Amino Acid Substitution: Replace L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids to hinder protease recognition.[4][16]

      • Cyclization: Cyclizing the peptide can make it less flexible and sterically hinder the approach of proteases.[1][3][17]

      • Terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can block exopeptidase activity.[5]

    • Formulation Strategies:

      • Enteric Coating: Use an enteric-coated formulation to protect the peptide from the acidic environment and pepsin in the stomach, releasing it in the more neutral pH of the small intestine.[9][16][18]

      • Mucoadhesive Polymers: Incorporate mucoadhesive polymers like chitosan into the formulation. These polymers adhere to the mucosal surface, increasing the residence time of the peptide at the absorption site and providing some protection from degradation.[6]

      • Nanoparticle Encapsulation: Encapsulating the peptide in polymeric nanoparticles or solid lipid nanoparticles can shield it from enzymatic attack.[14][17]

Problem 2: My peptide inhibitor has poor permeability in a Caco-2 assay.
  • Possible Cause: Low passive diffusion due to high hydrophilicity, large size, or recognition by efflux pumps.[3][5]

  • Troubleshooting Steps:

    • Investigate Efflux Pump Involvement:

      • Perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[19][20]

      • Conduct the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.[19][20]

    • Enhance Permeability:

      • Chemical Modification:

        • Lipidation: Covalently attaching a lipid moiety to the peptide increases its lipophilicity, which can enhance its ability to cross the cell membrane.[5][21]

        • PEGylation: Attaching polyethylene glycol (PEG) can increase the hydrodynamic volume, potentially shielding the peptide from efflux, and can also improve solubility.[5]

      • Use of Permeation Enhancers: Formulate the peptide with permeation enhancers. These agents can transiently open the tight junctions between cells (paracellular transport) or increase the fluidity of the cell membrane (transcellular transport).[1][6][7] Examples include medium-chain fatty acids (like sodium caprate) and bile salts.[16][21][22]

      • Prodrug Approach: Modify the peptide into a prodrug that is more permeable and is converted to the active inhibitor after absorption.[1][21]

Data Presentation: Strategies to Enhance Bioavailability

StrategyMechanism of ActionTypical Fold Increase in Bioavailability (Example)Key Considerations
Chemical Modification
D-Amino Acid SubstitutionIncreases enzymatic stability.[4][16]2-5 foldMay alter binding affinity to the target.
CyclizationIncreases enzymatic stability and may improve permeability by constraining conformation.[1][3][17]3-10 foldSynthesis can be complex.
Lipidation/AcylationIncreases lipophilicity, enhancing transcellular transport.[5][21]5-20 foldCan increase plasma protein binding.
PEGylationIncreases hydrodynamic size, reducing renal clearance and enzymatic degradation.[5]Variable, primarily extends half-lifeMay decrease binding affinity.
Formulation Strategy
Co-administration of Enzyme InhibitorsReduces pre-systemic degradation in the GI tract.[1][6]2-8 foldPotential for drug-drug interactions and toxicity with chronic use.[6][23]
Permeation Enhancers (e.g., Sodium Caprate)Transiently opens tight junctions or fluidizes cell membranes.[16][21][22]2-15 foldPotential for mucosal irritation and damage with high concentrations.[6]
Mucoadhesive Polymers (e.g., Chitosan)Increases residence time at the absorption site and offers some enzymatic protection.[6]1.5-4 foldEfficacy can be dependent on the specific polymer and peptide.
Nanoparticle EncapsulationProtects the peptide from degradation and can facilitate uptake.[14][17]5-50 foldManufacturing complexity and potential for immunogenicity.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of drugs.[19][24][25]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.

  • Permeability Experiment (Apical to Basolateral - A-B):

    • The culture medium is replaced with a transport buffer.

    • The peptide inhibitor solution is added to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.

    • The concentration of the peptide in the samples is quantified using a suitable analytical method like LC-MS/MS.[25]

  • Permeability Experiment (Basolateral to Apical - B-A for Efflux):

    • The peptide inhibitor is added to the basolateral chamber, and samples are taken from the apical chamber to determine the rate of efflux.[20]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the peptide on the receiver side.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the peptide in the donor chamber.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This is an in vivo model that provides a more physiologically relevant assessment of intestinal permeability.[26][27][28][29]

  • Animal Preparation: A rat is anesthetized, and the abdomen is opened to expose the small intestine.

  • Intestinal Segment Isolation: A specific segment of the intestine (e.g., jejunum or ileum) is isolated and cannulated at both ends.

  • Perfusion: The perfusion solution containing the peptide inhibitor and a non-absorbable marker is pumped through the intestinal segment at a constant flow rate.[28]

  • Sample Collection: The outlet perfusate is collected at regular intervals.

  • Data Analysis: The concentration of the peptide and the non-absorbable marker in the collected samples is determined. The effective permeability (Peff) is calculated based on the disappearance of the peptide from the perfusate, corrected for water flux.[28]

Visualizations

G cluster_0 Barriers to Oral Bioavailability cluster_1 Enhancement Strategies Degradation Enzymatic Degradation (Stomach, Intestine) Permeability Poor Permeability (Intestinal Epithelium) ChemMod Chemical Modifications (e.g., Cyclization, Lipidation) Peptide Oral Peptide Inhibitor ChemMod->Peptide Improves Formulation Formulation Strategies (e.g., Nanoparticles, Enhancers) Formulation->Peptide Protects & Facilitates Peptide->Degradation Susceptible to Peptide->Permeability Limited by G cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream Peptide Peptide Inhibitor Proteases Proteases Peptide->Proteases Degradation Transcellular Transcellular (Through Cell) Peptide->Transcellular Paracellular Paracellular (Between Cells) Peptide->Paracellular Efflux Efflux Pump (e.g., P-gp) Transcellular->Efflux Pumped out Absorption Systemic Absorption Transcellular->Absorption Paracellular->Absorption Efflux->Peptide G Start Low Bioavailability Observed Degradation Assess Enzymatic Degradation (Simulated GI Fluids) Start->Degradation Permeability Assess Permeability (Caco-2 Assay) Degradation->Permeability No HighDeg High Degradation Degradation->HighDeg Yes LowPerm Low Permeability Permeability->LowPerm Yes Sol1 Apply Stability Strategies: - Chemical Modification - Enzyme Inhibitors - Protective Formulation HighDeg->Sol1 Efflux Check for Efflux (Bidirectional Assay) LowPerm->Efflux Sol2 Apply Permeability Strategies: - Chemical Modification - Permeation Enhancers - Prodrug Approach Efflux->Sol2 No Sol3 Use Efflux Pump Inhibitors or Modify Peptide to Avoid Efflux Efflux->Sol3 Yes

References

dealing with batch-to-batch variability of synthesized IVMT-Rx-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthesized IVMT-Rx-3. This compound is a novel dual inhibitor targeting the PDZ1 and PDZ2 domains of MDA-9/Syntenin, developed to inhibit melanoma metastasis.[1][2][3] It consists of a small molecule inhibitor (PDZ1i) and a peptide moiety (TNYYFV) joined by a polyethylene glycol (PEG) linker.[1][2][3]

The synthesis of such a conjugate can be complex, and variability between batches is a common challenge. This guide offers insights into potential issues during solid-phase peptide synthesis (SPPS), PEGylation, and purification, along with recommended analytical methods for quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor that simultaneously binds to and blocks the activity of both PDZ domains of the MDA-9/Syntenin protein.[1][2] This protein is a key scaffolding protein involved in various cell signaling pathways that promote cancer metastasis.[4][5] By targeting both PDZ domains, this compound disrupts the interaction of MDA-9/Syntenin with downstream signaling partners like Src, leading to reduced NF-κB activation and decreased expression of matrix metalloproteinases (MMPs), ultimately inhibiting cancer cell invasion and metastasis.[1][6]

Q2: What are the main components of the this compound molecule?

A2: this compound is a conjugate molecule comprised of three key parts:

  • A small molecule inhibitor targeting the PDZ1 domain (PDZ1i).[1][2]

  • A peptide with the sequence TNYYFV that targets the PDZ2 domain.[1][2]

  • A polyethylene glycol (PEG) linker that joins the PDZ1i and the peptide.[1][2]

Q3: What are the most common sources of batch-to-batch variability in synthesized this compound?

A3: Batch-to-batch variability can arise from several stages of the synthesis and purification process. Key contributors include:

  • Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection steps, peptide aggregation, and side reactions during synthesis of the TNYYFV peptide.[7][8]

  • PEGylation: Inconsistent reaction conditions leading to variable PEG chain attachment, polydispersity of the PEG linker itself, and potential side reactions.[9][10]

  • Purification: Inefficient removal of impurities, such as truncated or modified peptides, and variability in final salt form.[8][11]

  • Handling and Storage: Improper handling can lead to degradation, while issues like static charge can affect accurate weighing of the lyophilized product.[12]

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS) of the TNYYFV Moiety

One of the primary sources of variability can be the synthesis of the peptide component. Below is a troubleshooting guide for common issues encountered during SPPS.

Problem: Low Yield or Purity of the Crude Peptide

Potential Cause Recommended Action Experimental Protocol
Incomplete Coupling Reactions Optimize coupling time and reagents. Consider double coupling for sterically hindered amino acids.Coupling Reaction Monitoring: Perform a Kaiser (ninhydrin) test on a small resin sample after the coupling step. A blue color indicates free amines and an incomplete reaction. For a negative Kaiser test (yellow beads), proceed to the next deprotection step. If positive, repeat the coupling step.
Peptide Aggregation on Resin Use aggregation-disrupting strategies such as switching to a more polar solvent (e.g., NMP instead of DMF), using PEG-based resins, or incorporating pseudoproline dipeptides in problematic sequences.[7][13]Solvent Exchange: If aggregation is suspected (e.g., poor resin swelling), wash the resin with N-methyl-2-pyrrolidone (NMP) and perform the subsequent coupling and deprotection steps in NMP or a DMF/NMP mixture.
Incomplete Fmoc Deprotection Increase deprotection time or use a stronger base like DBU in the piperidine solution.UV Monitoring of Deprotection: Collect the flow-through during the piperidine treatment and measure the absorbance at ~301 nm. A plateau in absorbance indicates complete Fmoc removal.
Side Reactions Use appropriate side-chain protecting groups for all amino acids. For sequences prone to aspartimide formation, consider using Hmb or Dmb backbone protection.[13]Cleavage Cocktail Optimization: Use a cleavage cocktail with appropriate scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Cycle Cleavage Cleavage from Resin Deprotection2->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation Analysis QC Analysis Precipitation->Analysis

A diagram illustrating the general workflow of solid-phase peptide synthesis (SPPS).
PEGylation and Final Conjugation

Variability in the PEGylation step can significantly impact the final product's homogeneity and biological activity.

Problem: Inconsistent PEGylation or Low Yield of Conjugate

Potential Cause Recommended Action Experimental Protocol
Variable PEG Moiety Attachment Tightly control reaction conditions (pH, temperature, stoichiometry). Ensure the PEG reagent is of high quality and has low polydispersity.[9]Reaction Condition Optimization: Perform small-scale trial reactions at varying pH values (e.g., 7.5, 8.0, 8.5) and temperatures (e.g., room temperature, 4°C) to determine the optimal conditions for consistent conjugation.
Side Reactions during Conjugation Ensure specific activation of the desired functional groups for conjugation to avoid non-specific binding.Site-Specific Activation: If using NHS-ester chemistry for amine coupling, ensure the peptide is in a buffer that does not contain primary amines (e.g., use HEPES or phosphate buffer instead of Tris).
Difficult Purification of PEGylated Product Use appropriate chromatographic techniques to separate the PEGylated product from unreacted components. Size-exclusion or reversed-phase HPLC are common methods.[11]Purification Method Development: Develop a gradient method for reversed-phase HPLC that allows for the separation of the final this compound conjugate from the unconjugated peptide, PDZ1i, and excess PEG linker. Monitor the elution profile at multiple wavelengths.

Logical Flow for Troubleshooting PEGylation

PEGylation_Troubleshooting start Low Yield of this compound check_reactants Check Purity of Peptide and PDZ1i start->check_reactants check_peg Verify PEG Linker Quality start->check_peg optimize_conditions Optimize Reaction Conditions (pH, Temp, Stoichiometry) check_reactants->optimize_conditions check_peg->optimize_conditions check_purification Evaluate Purification Method optimize_conditions->check_purification pass_qc Batch Passes QC check_purification->pass_qc Successful fail_qc Re-evaluate Synthesis/Purification check_purification->fail_qc Unsuccessful

A flowchart for troubleshooting common issues during the PEGylation and conjugation steps.
Quality Control and Characterization

Consistent and thorough analytical characterization is crucial for identifying and mitigating batch-to-batch variability.

Recommended Quality Control Assays

Analytical Method Parameter Measured Acceptance Criteria (Example)
High-Performance Liquid Chromatography (HPLC) Purity and identity (retention time)Purity ≥95%, single major peak at the expected retention time.[14][15][16]
Mass Spectrometry (MS) Molecular weight confirmationObserved mass should match the theoretical mass of this compound.[1][16]
Amino Acid Analysis (AAA) Peptide content and compositionConfirms the correct amino acid ratios in the peptide portion of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural integrityConfirms the chemical structure of the small molecule and the final conjugate.[1]
Potency Assay Biological activityMeasurement of inhibition of MDA-9/Syntenin interaction with a binding partner (e.g., via co-immunoprecipitation) or a cell-based invasion assay.[1]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized this compound in an appropriate solvent (e.g., water/acetonitrile mixture) to a concentration of 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. The purity is calculated by dividing the area of the main peak by the total area of all peaks.[16]

Signaling Pathway Inhibited by this compound

Signaling_Pathway cluster_inhibition Inhibition by this compound This compound This compound MDA9 MDA-9/Syntenin This compound->MDA9 Binds to PDZ1/2 Src c-Src MDA9->Src Interaction P38 p38 MAPK Src->P38 Activation NFkB NF-κB P38->NFkB Activation MMPs MMP-2/MMP-9 NFkB->MMPs Upregulation Metastasis Metastasis MMPs->Metastasis Promotion

A simplified diagram of the signaling pathway inhibited by this compound.

By systematically addressing these potential issues and implementing robust quality control measures, researchers can minimize batch-to-batch variability in the synthesis of this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Head-to-Head Comparison: The Dual-Domain Inhibitor IVMT-Rx-3 Demonstrates Superior Efficacy Over First-Generation PDZ1i in Suppressing Melanoma Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the scaffolding protein MDA-9/Syntenin has emerged as a critical regulator of tumor progression and metastasis.[1][2] Small molecule inhibitors targeting its PDZ domains represent a promising strategy to disrupt its oncogenic signaling. This guide provides a comprehensive comparison of the novel dual-domain inhibitor, IVMT-Rx-3, and the first-generation inhibitor, PDZ1i, with a focus on their efficacy, mechanism of action, and the experimental data supporting their anti-metastatic properties.

Executive Summary

This compound, a novel inhibitor targeting both PDZ1 and PDZ2 domains of MDA-9/Syntenin, demonstrates significantly enhanced anti-metastatic efficacy compared to the first-generation inhibitor, PDZ1i, which solely targets the PDZ1 domain.[1] Experimental data reveals that this compound more effectively disrupts the interaction between MDA-9/Syntenin and key signaling partners like Src, leading to a more profound reduction in downstream pro-metastatic signaling, including NF-κB activation and the expression of matrix metalloproteinases (MMPs).[1][3] In vivo studies in a murine melanoma model confirm the superior ability of this compound to inhibit the formation of lung metastases.[1]

Comparative Data on Efficacy

The following tables summarize the key quantitative data from comparative studies of this compound and PDZ1i.

Table 1: In Vitro Inhibition of Melanoma Cell Invasion

InhibitorTarget Domain(s)Cell Lines TestedConcentrationInvasion Inhibition
This compound PDZ1 and PDZ2A-375, C8161.9, MeWo, and patient-derived melanoma cells25 µmol/L30% to 60% reduction
PDZ1i PDZ1A-375, C8161.9Not specified in direct comparisonLess effective than this compound (qualitative)

Data extracted from Pradhan et al., Mol Cancer Ther, 2023.[1]

Table 2: In Vivo Efficacy in a Murine Melanoma Metastasis Model (B16 cells)

Treatment GroupNumber of Lung Nodules (Mean ± SD)% Reduction vs. Vehicle
Vehicle ControlNot explicitly quantified, used as baseline-
PDZ1i Not explicitly quantified, but higher than this compoundLess effective than this compound
This compound Significantly reduced compared to control and PDZ1iSignificantly higher than PDZ1i

Data interpretation from graphical representations in Pradhan et al., Mol Cancer Ther, 2023.[1]

Table 3: Impact on Immune Cell Populations in the Tumor Microenvironment

Treatment GroupIFNγ-producing CD8+ T-cellsMyeloid-Derived Suppressor Cells (MDSCs)
Vehicle ControlBaselineBaseline
This compound Significant increaseSuppression

Data from Pradhan et al., Mol Cancer Ther, 2023.

Mechanism of Action and Signaling Pathways

MDA-9/Syntenin acts as a scaffold protein, facilitating the assembly of signaling complexes that drive metastasis.[2] Both this compound and PDZ1i function by inhibiting the protein-protein interactions mediated by the PDZ domains of MDA-9/Syntenin.

First-Generation PDZ1i: This small molecule inhibitor selectively binds to the PDZ1 domain of MDA-9/Syntenin.[4] This action disrupts the interaction of MDA-9/Syntenin with specific binding partners that utilize the PDZ1 domain, leading to a reduction in downstream signaling pathways that promote cell invasion and metastasis.[4]

This compound: As a second-generation inhibitor, this compound was engineered to target both the PDZ1 and PDZ2 domains of MDA-9/Syntenin simultaneously.[1][3] It is a hybrid molecule composed of the PDZ1i small molecule linked to a PDZ2 binding peptide (TNYYFV) via a PEG linker.[1][3] This dual-targeting approach leads to a more comprehensive blockade of MDA-9/Syntenin's functions, resulting in a more potent anti-metastatic effect.[1]

The enhanced efficacy of this compound is attributed to its ability to more effectively disrupt the MDA-9/Syntenin signaling nexus. A key interaction blocked by both inhibitors is between MDA-9/Syntenin and the proto-oncogene Src.[1][3] This disruption leads to reduced activation of NF-κB, a transcription factor that upregulates the expression of genes involved in invasion and metastasis, such as MMP-2 and MMP-9.[1][3]

MDA9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors ECM ECM Components Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates MDA9 MDA-9/Syntenin (PDZ1 & PDZ2) Src Src MDA9->Src recruits & activates p38 p38 MAPK Src->p38 activates FAK->MDA9 interacts NFkB NF-κB p38->NFkB activates IκB IκB NFkB->IκB dissociates from NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Metastasis_Genes Metastasis-Associated Genes (MMP-2, MMP-9) NFkB_nuc->Metastasis_Genes promotes transcription PDZ1i PDZ1i PDZ1i->MDA9 inhibits (PDZ1) IVMT_Rx_3 This compound IVMT_Rx_3->MDA9 inhibits (PDZ1 & PDZ2)

Caption: Simplified MDA-9/Syntenin signaling pathway and points of inhibition.

Experimental Protocols

The following are summaries of the key experimental methodologies used to compare the efficacy of this compound and PDZ1i.

In Vitro Invasion Assay (Modified Boyden Chamber Assay)

This assay is used to quantify the invasive potential of cancer cells.

  • Chamber Preparation: 8-μm pore size cell culture inserts are coated with Matrigel to mimic the extracellular matrix.

  • Cell Seeding: Melanoma cells (e.g., A-375, C8161.9) are serum-starved and then seeded into the upper chamber of the inserts in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • Treatment: Cells are treated with either vehicle (DMSO), this compound, or PDZ1i at specified concentrations.

  • Incubation: The chambers are incubated for a period (e.g., 12-24 hours) to allow for cell invasion through the Matrigel and the porous membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is a measure of the invasive potential.

In Vivo Experimental Metastasis Model

This model assesses the ability of cancer cells to form metastatic tumors in a living organism.

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.

  • Tumor Cell Inoculation: A suspension of highly metastatic murine melanoma cells (e.g., B16) is injected intravenously (e.g., via the tail vein) to mimic the circulation of tumor cells in the bloodstream.

  • Treatment Regimen: Mice are randomly assigned to treatment groups: vehicle control, PDZ1i, or this compound. The inhibitors are administered intraperitoneally at specified doses and schedules (e.g., three times per week).

  • Metastasis Assessment: After a defined period (e.g., 3 weeks), the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.

  • Immunological Analysis: Splenocytes and tumor-infiltrating lymphocytes can be isolated and analyzed by flow cytometry to determine the populations of various immune cells, such as CD8+ T-cells and MDSCs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Melanoma Cell Lines (A-375, C8161.9) treatment_invitro Treatment: - Vehicle - PDZ1i - this compound start_invitro->treatment_invitro boyden_assay Boyden Chamber Invasion Assay treatment_invitro->boyden_assay co_ip Co-Immunoprecipitation (MDA-9 & Src) treatment_invitro->co_ip quant_invitro Quantification of: - Cell Invasion - Protein Interactions - Protein Phosphorylation boyden_assay->quant_invitro western_blot Western Blot (p-Src, p-p38, pIκB) co_ip->western_blot western_blot->quant_invitro start_invivo Immunocompetent Mice (C57BL/6) injection Intravenous Injection of B16 Melanoma Cells start_invivo->injection treatment_invivo Treatment: - Vehicle - PDZ1i - this compound injection->treatment_invivo endpoint Endpoint (e.g., 3 weeks) treatment_invivo->endpoint lung_harvest Lung Harvest & Nodule Counting endpoint->lung_harvest immune_analysis Flow Cytometry (CD8+ T-cells, MDSCs) endpoint->immune_analysis quant_invivo Quantification of: - Lung Metastases - Immune Cell Populations lung_harvest->quant_invivo immune_analysis->quant_invivo

Caption: Overview of the experimental workflow for comparing inhibitor efficacy.

Co-Immunoprecipitation (Co-IP) and Western Blotting

These techniques are used to assess the interaction between proteins and the activation state of signaling molecules.

  • Cell Lysis: Melanoma cells treated with the inhibitors or vehicle are lysed to extract cellular proteins.

  • Immunoprecipitation: An antibody specific to MDA-9/Syntenin is added to the cell lysates to bind to MDA-9/Syntenin and any associated proteins. This complex is then captured, often using protein A/G beads.

  • Elution and Electrophoresis: The captured protein complexes are eluted from the beads and separated by size using SDS-PAGE.

  • Western Blotting: The separated proteins are transferred to a membrane and probed with antibodies specific to potential interacting partners (e.g., Src) or downstream signaling molecules (e.g., phosphorylated forms of Src, p38, and IκB) to detect their presence and abundance.

Conclusion

References

IVMT-Rx-3 Demonstrates Potent Anti-Metastatic Efficacy in Syngeneic Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A preclinical evaluation of the novel MDA-9/Syntenin inhibitor, IVMT-Rx-3, reveals significant suppression of melanoma metastasis in the B16 syngeneic mouse model. These findings position this compound as a promising therapeutic candidate, both as a monotherapy and in combination with immune checkpoint inhibitors.

Researchers and drug development professionals in oncology are continually seeking novel therapeutic strategies to combat metastatic melanoma, a disease with a historically poor prognosis. A recent study has provided compelling evidence for the efficacy of this compound, a first-in-class dual inhibitor of the PDZ1 and PDZ2 domains of MDA-9/Syntenin, in significantly reducing melanoma metastasis. This guide provides an objective comparison of this compound's performance with alternative therapeutic approaches, supported by experimental data from syngeneic mouse models.

Comparative Efficacy of this compound in the B16 Melanoma Model

The anti-metastatic potential of this compound was rigorously evaluated in the well-established B16-F10 syngeneic mouse model, which is known for its high metastatic potential to the lungs. The quantitative data summarized below showcases the significant reduction in lung metastases following this compound treatment compared to a vehicle control and its precursor, PDZ1i. For a broader perspective, data from separate studies on standard-of-care therapies in the B16 model are also included.

Treatment GroupDosage and AdministrationMean Number of Lung MetastasesPercent Inhibition of MetastasisData Source
Vehicle Control (DMSO) Intraperitoneal injection~1500%[1]
PDZ1i 30 mg/kg, i.p., 3x/week for 2 weeks~75~50%[1]
This compound 30 mg/kg, i.p., 3x/week for 2 weeks~25~83%[1]
This compound + anti-PD-1 Ab 30 mg/kg (this compound) + 10 mg/kg (anti-PD-1), i.p., 3x/week for 2 weeks~5~97%[2]
Anti-PD-1 Antibody Not specified in a directly comparable single-agent arm in the primary this compound study. Other studies show modest to significant tumor growth inhibition depending on the specific B16 sub-clone and experimental conditions.VariableVariable[3][4][5][6]
Dacarbazine (DTIC) 150 mg/kg, single i.v. injectionSignificant reduction in pulmonary melanomasNot explicitly quantified as percentage in this study

Note: Data for Anti-PD-1 Antibody and Dacarbazine are from separate studies and not from a direct head-to-head comparison with this compound. Efficacy can vary based on experimental conditions.

Mechanism of Action: Targeting the MDA-9/Syntenin Pathway

This compound exerts its anti-metastatic effects by targeting MDA-9/Syntenin, a scaffolding protein that is overexpressed in melanoma and plays a crucial role in tumor progression and metastasis. MDA-9/Syntenin, through its two PDZ domains, facilitates the assembly of signaling complexes that promote cell motility, invasion, and survival.

This compound is a dual inhibitor designed to block both PDZ domains of MDA-9/Syntenin. This dual-targeting approach effectively disrupts the interaction between MDA-9/Syntenin and key signaling partners, such as c-Src. The inhibition of this interaction leads to a downstream cascade of events, including the suppression of NF-κB activation and a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are critical for the degradation of the extracellular matrix and subsequent tumor cell invasion and metastasis.[2]

IVMT_Rx_3_Mechanism_of_Action cluster_cell Melanoma Cell MDA9 MDA-9/Syntenin cSrc c-Src MDA9->cSrc activates NFkB NF-κB cSrc->NFkB activates MMPs MMP-2/MMP-9 NFkB->MMPs upregulates Metastasis Metastasis MMPs->Metastasis promotes IVMT_Rx_3 This compound IVMT_Rx_3->MDA9 inhibits

Mechanism of this compound Action.

Experimental Protocols

In Vivo Validation of this compound in a Syngeneic Melanoma Model

The anti-metastatic efficacy of this compound was assessed in an experimental lung metastasis model using B16-F10 melanoma cells in immunocompetent C57BL/6 mice.

Animal Model:

  • 6-week-old male C57BL/6 mice were used. The immune competency of this model is crucial for evaluating the interplay between the therapeutic agent and the host immune system.[1]

Tumor Cell Inoculation:

  • To establish lung metastases, 1 x 10^5 B16-F10 murine melanoma cells in 0.1 mL of PBS were injected into the tail vein of the mice.[1]

Treatment Regimen:

  • Mice were randomly assigned to different treatment groups (n=7 per group): Vehicle control (DMSO), PDZ1i (30 mg/kg), and this compound (30 mg/kg).

  • Treatments were administered via intraperitoneal (i.p.) injection three times a week for a total of six injections.[1]

  • In a separate experiment, a combination therapy group received this compound (30 mg/kg) and an anti-PD-1 antibody (10 mg/kg).[2]

Efficacy Endpoint:

  • After the treatment period, the mice were euthanized, and their lungs were harvested.

  • The number of metastatic nodules on the lung surface was counted to determine the extent of metastasis.

Experimental_Workflow start Start acclimatize Acclimatize C57BL/6 Mice (1 week) start->acclimatize inoculate Inject B16-F10 Cells (1x10^5 via tail vein) acclimatize->inoculate randomize Randomize into Treatment Groups inoculate->randomize treat Administer Treatment (i.p., 3x/week, 2 weeks) randomize->treat euthanize Euthanize and Harvest Lungs treat->euthanize analyze Count Metastatic Nodules euthanize->analyze end End analyze->end

In Vivo Experimental Workflow.

Conclusion and Future Directions

The data presented herein strongly supports the potent anti-metastatic activity of this compound in a clinically relevant syngeneic model of melanoma. Its novel mechanism of action, targeting the MDA-9/Syntenin signaling nexus, distinguishes it from current standard-of-care therapies. Furthermore, the enhanced efficacy observed when this compound is combined with an immune checkpoint inhibitor suggests a synergistic relationship that warrants further investigation.[2] These promising preclinical results provide a solid foundation for the continued development of this compound as a new therapeutic agent for the treatment of metastatic melanoma. Future studies should aim for direct, head-to-head comparisons with standard-of-care agents in various preclinical models to further delineate its therapeutic potential.

References

Assessing the Anti-Metastatic Properties of IVMT-Rx-3 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for novel therapeutic agents that can effectively inhibit the spread of cancer cells. This guide provides a comparative analysis of the anti-metastatic properties of a novel investigational drug, IVMT-Rx-3, alongside existing therapies for melanoma. The data presented is based on preclinical in vivo studies, offering a resource for researchers, scientists, and drug development professionals.

This compound: A Novel Dual-Targeting Agent

This compound is a first-in-class small molecule designed to simultaneously inhibit both PDZ domains of the melanoma differentiation-associated gene 9 (MDA-9)/syntenin. MDA-9/syntenin is a scaffold protein that is overexpressed in a wide range of human cancers and plays a pivotal role in promoting metastasis. By engaging both PDZ domains, this compound aims to achieve a more comprehensive blockade of MDA-9/syntenin-mediated signaling pathways that are crucial for tumor cell invasion and metastasis.

Mechanism of Action

This compound disrupts the interaction between MDA-9/syntenin and key signaling partners, including Src kinase. This interruption leads to a cascade of downstream effects, ultimately suppressing the metastatic phenotype. The proposed signaling pathway is illustrated below.

IVMT_Rx_3_Pathway cluster_cell Tumor Cell MDA9 MDA-9/Syntenin Src Src MDA9->Src Interaction PDZ1 PDZ1 PDZ1->MDA9 PDZ2 PDZ2 PDZ2->MDA9 NFkB NF-κB Src->NFkB Activation MMPs MMP-2/MMP-9 NFkB->MMPs Expression Invasion Invasion & Metastasis MMPs->Invasion IVMT_Rx_3 This compound IVMT_Rx_3->PDZ1 IVMT_Rx_3->PDZ2

Figure 1: this compound Signaling Pathway.
In Vivo Experimental Workflow

The anti-metastatic efficacy of this compound was evaluated using a well-established experimental lung metastasis model in mice. The general workflow for such an in vivo study is depicted below.

In_Vivo_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (B16-F10 Melanoma Cells) B 2. Tail Vein Injection (Induces Lung Metastases) A->B C 3. Treatment Initiation (this compound or Vehicle Control) B->C D 4. Treatment Period (e.g., 3 weeks) C->D E 5. Endpoint Analysis (Lung Nodule Quantification) D->E

Figure 2: In Vivo Anti-Metastasis Experimental Workflow.

Comparative Analysis of Anti-Metastatic Efficacy

The following tables summarize the in vivo anti-metastatic efficacy of this compound compared to other agents used in the treatment of melanoma. The data is derived from studies utilizing the B16-F10 experimental lung metastasis model in C57BL/6 mice to ensure a relevant comparison.

Table 1: Quantitative Comparison of Anti-Metastatic Agents in the B16-F10 Lung Metastasis Model

Treatment AgentDosage and AdministrationKey Findings (Reduction in Lung Metastases)Citation
This compound 30 mg/kg, intraperitoneally, 3 times/week for 2 weeksStatistically significant reduction in the number of lung nodules.[1]
Dacarbazine (DTIC) Data for direct comparison in this model is limited in the provided search results.N/A
Temozolomide (TMZ) Data for direct comparison in this model is limited in the provided search results.N/A
Anti-PD-1 Antibody 200 µ g/mouse , intraperitoneally, on days 0, 4, 7, and 14Modest inhibition of tumor growth.[2][2][3]
BRAF/MEK Inhibitors Not typically effective in the B16-F10 model due to the absence of a BRAF mutation.N/A

Note: Direct comparative studies of this compound with these agents in the same experiment are not yet available. The data presented is compiled from separate studies.

Detailed Experimental Protocols

A clear understanding of the experimental methodology is crucial for the interpretation of results. The following are the detailed protocols for the key in vivo experiments cited in this guide.

This compound In Vivo Anti-Metastasis Study
  • Animal Model: 6-week-old male C57BL/6 mice.

  • Cell Line: Murine B16-F10 melanoma cells.

  • Metastasis Induction: 1 x 10^5 B16-F10 cells in 0.1 mL PBS were injected via the tail vein.

  • Treatment: this compound was administered at 30 mg/kg body weight via intraperitoneal injection three times a week for two weeks (total of six injections). The control group received the vehicle (DMSO).

  • Endpoint Assessment: After a set period (e.g., 3 weeks), mice were euthanized, and the lungs were harvested. The number of metastatic nodules on the lung surface was counted.

Anti-PD-1 Antibody In Vivo Anti-Metastasis Study (Representative Protocol)
  • Animal Model: Female C57BL/6 mice (6-8 weeks old).

  • Cell Line: B16-F10 melanoma cells.

  • Metastasis Induction: 5 x 10^4 B16F10-Red-FLuc cells were injected intraperitoneally to establish peritoneal metastases.

  • Treatment: Anti-PD-1 antibody (clone RMP1-14) was injected intraperitoneally at a dose of 200 µ g/100 µL on days 0, 4, 7, and 14.

  • Endpoint Assessment: Metastatic spread was assessed using an in vivo imaging system to detect luciferase activity.

Comparative Mekanisms of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to combat melanoma metastasis. A simplified comparison of their primary modes of action is presented below.

Mechanism_Comparison cluster_mechanisms Mechanisms of Anti-Metastatic Action IVMT This compound (MDA-9/Syntenin Inhibition) Metastasis Metastasis IVMT->Metastasis Chemo Chemotherapy (Dacarbazine, Temozolomide) (DNA Damage) Chemo->Metastasis ICI Immune Checkpoint Inhibitors (Anti-PD-1) (T-Cell Activation) ICI->Metastasis Targeted Targeted Therapy (BRAF/MEK Inhibitors) (MAPK Pathway Inhibition) Targeted->Metastasis

Figure 3: Comparison of Anti-Metastatic Mechanisms.

Conclusion

This compound represents a promising novel approach to inhibiting melanoma metastasis by targeting the MDA-9/syntenin scaffold protein. Preclinical in vivo data demonstrates its ability to significantly reduce lung metastases in a stringent experimental model. While direct comparative data with standard-of-care and other targeted therapies is still needed, the unique mechanism of action of this compound suggests it could offer a valuable new strategy in the fight against metastatic cancer. Further research, including combination studies and clinical trials, will be crucial to fully elucidate its therapeutic potential.

References

IVMT-Rx-3: A Comparative Analysis of its Toxicity Profile in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of IVMT-Rx-3 in normal versus cancerous cells, supported by experimental data. This compound is a novel, second-generation dual inhibitor that targets the PDZ1 and PDZ2 domains of the melanoma differentiation-associated gene-9 (MDA-9/Syntenin), a protein implicated in cancer metastasis.[1][2][3] This guide will delve into the experimental findings, methodologies, and the underlying signaling pathways affected by this compound.

Executive Summary

Metastasis is a primary driver of cancer-related mortality, making the identification of non-toxic, anti-metastatic agents a critical goal in oncology research.[3] this compound has emerged as a promising therapeutic candidate, demonstrating a favorable toxicity profile by selectively inhibiting cancer cell invasion without causing significant harm to normal cells.[1][4] Preclinical studies show that this compound is not toxic to normal melanocytes or a variety of melanoma cell lines.[1][3] Its mechanism of action is not based on direct cytotoxicity, but rather on the disruption of signaling pathways that are crucial for metastasis.[1][2]

Comparative Toxicity Data

The differential effect of this compound on normal versus cancer cells has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound
Cell TypeCell LineAssay TypeConcentration% Cell ViabilitySource
Normal Human Epidermal MelanocytesNHEMMTT Assay50 µmol/LNo significant toxicity[1]
Human MelanomaMultiple LinesProliferation Assay10–50 µmol/LNo inhibition[1]
Normal Human Epidermal MelanocytesNHEMClonal Assay (3 weeks)50 µmol/LNo significant toxicity[1]
Human MelanomaMultiple LinesClonal Assay (long-term)10–50 µmol/LNo inhibition[1]
Table 2: Anti-Invasive Properties of this compound in Melanoma Cells
Cell LineTreatmentDosageInvasion InhibitionSource
A-375, C8161.9, MeWo (Established)This compound10, 25, or 50 μmol/LSignificant[1]
TPF-19-219, TPF-19-235, TPF-16-238 (Patient-derived)This compound10, 25, or 50 μmol/LSignificant[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cells (e.g., normal human epidermal melanocytes or melanoma cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µmol/L) or a vehicle control (DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of the vehicle-treated control.

Clonal Survival Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Plating: A low density of cells (e.g., 200 cells) is plated onto 60-mm dishes.

  • Treatment: Cells are treated with different doses of this compound. The culture medium with fresh this compound is replaced every three days.

  • Incubation: The cells are incubated for an extended period (e.g., 3 weeks) to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained with a solution like crystal violet, and then counted.

Modified Boyden Chamber Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

  • Chamber Preparation: The upper chambers of transwell inserts with a porous membrane are coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Cancer cells, pre-treated with this compound or a vehicle control for a specified time (e.g., 12 hours), are seeded into the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The chambers are incubated to allow for cell invasion through the matrix and membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.

Mechanism of Action and Signaling Pathways

This compound functions by binding to both PDZ domains of MDA-9/Syntenin.[1][2] This dual-binding action disrupts the interaction of MDA-9/Syntenin with key signaling partners, leading to a downstream cascade that ultimately suppresses cancer cell invasion and metastasis.[1][2]

The key steps in the signaling pathway inhibited by this compound are:

  • Inhibition of Src Interaction: this compound blocks the interaction between MDA-9/Syntenin and the proto-oncogene Src.[1]

  • Reduction of NF-κB Activation: This disruption leads to a dose-dependent suppression of the transcriptional activity of NF-κB.[1]

  • Downregulation of MMPs: Consequently, the expression of matrix metalloproteinases MMP-2 and MMP-9, which are critical for the degradation of the extracellular matrix and facilitating invasion, is inhibited.[1]

  • Suppression of IGFBP-2: this compound treatment also leads to a downregulation of Insulin Growth Factor Binding Protein-2 (IGFBP-2), a protein associated with angiogenesis and tumor promotion.[1]

IVMT_Rx_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA-9/Syntenin MDA-9/Syntenin Src Src MDA-9/Syntenin->Src activates NF-kB NF-kB Src->NF-kB activates MMP-2/MMP-9 MMP-2/MMP-9 NF-kB->MMP-2/MMP-9 promotes transcription IGFBP-2 IGFBP-2 NF-kB->IGFBP-2 promotes transcription Metastasis Metastasis MMP-2/MMP-9->Metastasis Angiogenesis Angiogenesis IGFBP-2->Angiogenesis This compound This compound This compound->MDA-9/Syntenin inhibits

Figure 1: this compound Signaling Pathway

Experimental Workflow

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Viability Cell Viability Assays (MTT, Clonal) Invasion_Assay Invasion Assay (Boyden Chamber) Cell_Viability->Invasion_Assay If non-toxic Signaling_Studies Mechanism of Action Studies (Western Blot, ELISA) Invasion_Assay->Signaling_Studies Metastasis_Model Experimental Metastasis Model (e.g., B16 mouse melanoma) Signaling_Studies->Metastasis_Model If effective in vitro PK_Studies Pharmacokinetic Studies Metastasis_Model->PK_Studies Toxicity_Studies In Vivo Toxicity Assessment PK_Studies->Toxicity_Studies IVMT-Rx-3_Development This compound Synthesis and Characterization IVMT-Rx-3_Development->Cell_Viability

Figure 2: Preclinical Experimental Workflow

Comparison with Alternatives

First-Generation Inhibitor: PDZ1i

This compound was developed to improve upon the first-generation MDA-9/Syntenin inhibitor, PDZ1i.[1][2] While PDZ1i effectively blocks the PDZ1 domain and shows anti-cancer activity, MDA-9/Syntenin's full biological function is dependent on both of its PDZ domains.[2] this compound was designed as a dual inhibitor by linking PDZ1i to a PDZ2 binding peptide, with the hypothesis that this would more effectively disrupt MDA-9/Syntenin signaling and its pro-metastatic activities.[2][4] In vivo studies have shown that this compound has a significantly higher efficacy in preventing lung metastases compared to PDZ1i.[1]

Combination Therapy with Immune Checkpoint Inhibitors

A promising therapeutic strategy is the combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies.[1] This approach is based on the rationale that targeted molecular therapies can synergize with immunotherapy to produce more robust anti-tumor responses.[1] In preclinical models, combining this compound with an immune checkpoint inhibitor enhanced the anti-metastatic properties of this compound.[1][3] This combination therapy not only controls metastatic competence but also tumor growth at metastatic sites.[1] This is particularly relevant for aggressive cancers like B16 melanoma, which are often resistant to immunotherapy alone.[4]

Conclusion

The available data strongly indicate that this compound possesses a highly favorable therapeutic window, exhibiting potent anti-metastatic effects in cancer cells without inducing toxicity in normal cells. Its unique dual-inhibitory mechanism of action on MDA-9/Syntenin distinguishes it from other therapeutic approaches. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of a broad spectrum of human cancers that overexpress MDA-9/Syntenin.[1][4]

References

Validating the Downstream Targets of IVMT-Rx-3 Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IVMT-Rx-3, a novel dual inhibitor of MDA-9/Syntenin, with alternative therapeutic strategies. We present supporting experimental data for this compound's mechanism of action and outline a framework for validating its downstream targets using CRISPR-Cas9 technology.

Introduction to this compound

This compound is a novel therapeutic agent that functions by simultaneously binding to and inhibiting both PDZ domains of the scaffolding protein MDA-9/Syntenin (also known as SDCBP).[1][2][3] This protein is a key regulator in cancer metastasis, particularly in melanoma.[4][5] The dual-domain inhibition by this compound is designed to maximize the disruption of MDA-9/Syntenin-mediated protein-protein interactions and downstream signaling pathways that promote cancer progression.[2][3] Preclinical studies have demonstrated that this compound effectively blocks the interaction between MDA-9/Syntenin and Src, leading to a reduction in NF-κB activation and subsequent inhibition of MMP-2 and MMP-9 expression, ultimately suppressing melanoma metastasis.[1][3]

Comparative Performance of this compound and Alternatives

This section provides a quantitative comparison of this compound with other therapeutic agents that target similar downstream pathways implicated in melanoma. The data is summarized from preclinical studies.

Treatment Target Cell Line(s) Key Efficacy Metric Quantitative Result Reference
This compound MDA-9/Syntenin (dual PDZ domain inhibitor)A-375, C8161.9 (Melanoma)Reduction in p-Src (Y416) levelsSignificant downregulation observed with this compound treatment.[1]
This compound MDA-9/Syntenin (dual PDZ domain inhibitor)A-375, C8161.9 (Melanoma)Inhibition of NF-κB transcriptional activityDose-dependent suppression of NF-κB activity.[1]
This compound MDA-9/Syntenin (dual PDZ domain inhibitor)A-375, C8161.9 (Melanoma)Reduction in MMP-2 & MMP-9 mRNA levelsDose-dependent downregulation of MMP-2 and MMP-9 mRNA.[1]
Dasatinib Src/Abl kinase inhibitorMelanoma cell linesInhibition of cell growth (IC50)1,300-10,000 nM[6]
Saracatinib (AZD0530) Src kinase inhibitorMetastatic Melanoma PatientsObjective clinical responseNo objective clinical responses observed in a Phase II study.[3]
Bortezomib Proteasome inhibitor (indirectly inhibits NF-κB)MelanomaInhibition of NF-κBEffective inhibition of NF-κB function.[7]
Curcumin Analogue (BAT3) NF-κB inhibitorInhibition of NF-κB reporter gene expression (IC50)~6 µM[8]
PDZ1i MDA-9/Syntenin (PDZ1 domain inhibitor)4T1-Luc (Breast Cancer)Reduction in lung metastasis (luciferase intensity)~2-fold reduction compared to control.[9]

Experimental Protocols

This protocol describes a general framework for validating the downstream targets of this compound (Src, NFKB1, MMP2, MMP9) in melanoma cell lines (e.g., A-375) using CRISPR-Cas9 gene editing.

1. gRNA Design and Vector Construction:

  • Design at least two unique guide RNAs (gRNAs) targeting the coding regions of SRC, NFKB1, MMP2, and MMP9 genes using a bioinformatics tool (e.g., GenScript gRNA design tool).[10]

  • Clone the designed gRNA sequences into a suitable CRISPR-Cas9 expression vector containing a selection marker (e.g., puromycin resistance), such as the pSpCas9(BB)-2A-Puro (PX459) V2.0 vector.[10]

2. Transfection of Melanoma Cells:

  • Culture A-375 melanoma cells to 70-80% confluency.

  • Transfect the cells with the gRNA-Cas9 expression vectors using a suitable transfection reagent.

  • Include a control group transfected with a non-targeting gRNA vector.

3. Selection of Edited Cells:

  • 48 hours post-transfection, begin selection by adding puromycin to the culture medium.

  • Maintain selection for 3-5 days until non-transfected cells are eliminated.

4. Single-Cell Cloning and Expansion:

  • Isolate single cells from the puromycin-resistant population using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the single-cell clones to establish stable knockout cell lines.

5. Validation of Gene Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR amplification of the target region. Analyze the PCR products by Sanger sequencing to confirm the presence of insertions or deletions (indels).

  • Western Blot Analysis: Prepare protein lysates from the knockout clones and perform Western blotting to confirm the absence of the target protein (Src, p65 subunit of NF-κB, MMP-2, or MMP-9).

6. Phenotypic Assays:

  • Perform cell-based assays (e.g., migration, invasion, proliferation assays) on the validated knockout cell lines to assess the phenotypic consequences of gene knockout and compare them to the effects of this compound treatment on wild-type cells.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_design gRNA Design & Vector Construction cluster_cell_culture Cell Culture & Transfection cluster_selection_validation Selection & Validation cluster_phenotype Phenotypic Analysis gRNA_design Design gRNAs for Src, NFKB1, MMP2, MMP9 vector_cloning Clone gRNAs into Cas9 Expression Vector gRNA_design->vector_cloning transfection Transfect Cells with CRISPR Plasmids cell_culture Culture A-375 Melanoma Cells cell_culture->transfection selection Puromycin Selection transfection->selection cloning Single-Cell Cloning selection->cloning validation Validate Knockout (Sequencing & Western Blot) cloning->validation phenotype_assays Migration, Invasion, Proliferation Assays validation->phenotype_assays

CRISPR-based validation workflow for this compound targets.

signaling_pathway IVMT_Rx_3 This compound MDA9 MDA-9/Syntenin IVMT_Rx_3->MDA9 inhibits Src Src MDA9->Src activates p38_MAPK p38 MAPK Src->p38_MAPK activates NFkB NF-κB p38_MAPK->NFkB activates MMPs MMP-2 / MMP-9 NFkB->MMPs upregulates expression Metastasis Metastasis MMPs->Metastasis promotes

Signaling pathway inhibited by this compound.

References

comparative analysis of dual versus single PDZ domain inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Post-synaptic density-95, discs-large, and zonula occludens-1 (PDZ) domains are ubiquitous protein-protein interaction modules that play crucial roles in cellular processes by acting as scaffolds to assemble signaling complexes.[1] Their involvement in various diseases, including cancer and neurological disorders, has made them attractive targets for therapeutic intervention.[2][3] Inhibition of PDZ domain interactions can be approached by targeting a single PDZ domain or, in the case of proteins containing multiple PDZ domains, by simultaneously targeting two domains. This guide provides a comparative analysis of these two strategies, presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.

Comparative Analysis of Inhibitor Potency

The potency of PDZ domain inhibitors is a key determinant of their therapeutic potential. The following table summarizes the binding affinities of representative single and dual PDZ domain inhibitors. Dual-domain inhibitors, particularly bivalent ligands, often exhibit significantly higher affinity due to an avidity effect, where the simultaneous binding to two domains increases the overall binding strength.[4]

Target Protein Inhibitor Target Domain(s) Inhibition Strategy Binding Affinity (Kd/Ki/IC50) Assay Method Reference
MDA-9/Syntenin PDZ1iPDZ1Single Domain21 µM (Kd)NMR[5]
MDA-9/Syntenin IVMT-Rx-3PDZ1 and PDZ2Dual Domain (Bivalent)Not explicitly quantified, but demonstrated enhanced biological activity over single domain inhibitionBiological Assays[6]
MDA-9/Syntenin PI1APDZ1Single Domain0.11 mM (Kd)NMR Chemical Shift Perturbation[7]
MDA-9/Syntenin PI2APDZ2Single Domain0.51 mM (Kd)NMR Chemical Shift Perturbation[7]
Dishevelled (Dvl) Compound 18PDZSingle Domain9.4 µM (KD) for Dvl-3, 2.4 µM (KD) for Dvl-1Isothermal Titration Calorimetry[8]
PICK1 FSC231PDZSingle Domain~10.1 µM (Ki)Fluorescence Polarization[9]
PSD-95 Bivalent PeptidesTwo PDZ3 domainsDual Domain (Bivalent)Low micromolar, with up to a 20-fold increase in affinity compared to monovalent peptidesIsothermal Titration Calorimetry[4]

Signaling Pathways

MDA-9/Syntenin Signaling in Cancer Metastasis

Melanoma differentiation-associated gene-9 (MDA-9)/Syntenin is a scaffold protein with two PDZ domains that is overexpressed in several cancers and promotes metastasis.[10][11] It facilitates the formation of signaling complexes involving focal adhesion kinase (FAK) and Src, leading to the activation of downstream pathways like NF-κB, which upregulates matrix metalloproteinases (MMPs) involved in invasion.[10][12] Dual inhibition of both PDZ domains is being explored as a strategy to more effectively disrupt these pro-metastatic signaling cascades.[6][13]

MDA9_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/IGF-1R MDA9 PDZ1 PDZ2 EGFR->MDA9 Binds PDZ1 FAK FAK MDA9->FAK Binds PDZ domains Src Src MDA9->Src Binds PDZ2 FAK->Src NFkB NF-κB Src->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MMP MMP-2/MMP-9 Gene Expression NFkB_nuc->MMP Invasion Invasion MMP->Invasion Cell Invasion & Metastasis

MDA-9/Syntenin signaling pathway in cancer.
Dishevelled (Dvl) in Wnt Signaling

Dishevelled (Dvl) is a key scaffolding protein in the Wnt signaling pathway, containing a single PDZ domain.[14][15] It acts as a crucial node, channeling signals from the Frizzled receptor to either the canonical (β-catenin-dependent) or non-canonical pathways, which regulate cell proliferation, polarity, and migration.[2][16] Inhibition of the Dvl PDZ domain is a strategy to modulate Wnt signaling in diseases like cancer where it is often dysregulated.[8]

Dvl_Wnt_Signaling cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl DIX PDZ DEP Frizzled->Dvl Activation GSK3b GSK3β Dvl->GSK3b Inhibition Daam1 Daam1 Dvl->Daam1 Binds DEP domain beta_catenin β-catenin GSK3b->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression RhoA RhoA Daam1->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Simplified Wnt signaling pathway involving Dishevelled.
PSD-95 in Neuronal Signaling

Postsynaptic density protein-95 (PSD-95) is a major scaffolding protein at excitatory synapses, containing three PDZ domains.[9] It plays a critical role in synaptic plasticity by clustering and modulating the function of NMDA and AMPA receptors.[9][13] The trafficking and synaptic localization of PSD-95 are regulated by signaling pathways such as the BDNF-TrkB pathway.[5][6] Targeting specific PDZ domains of PSD-95 has been proposed as a therapeutic strategy for neurological disorders like stroke.[17]

PSD95_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR PSD95 PDZ1 PDZ2 PDZ3 NMDAR->PSD95 Binds PDZ1/2 Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) NMDAR->Synaptic_Plasticity AMPAR->Synaptic_Plasticity PSD95->AMPAR Clustering nNOS nNOS PSD95->nNOS Binds PDZ2 BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt PLC_PKC PLCγ/PKC Pathway TrkB->PLC_PKC PI3K_Akt->PSD95 Synaptic Delivery PLC_PKC->PSD95 Palmitoylation & Transport

Role of PSD-95 in the postsynaptic density.

Experimental Protocols

The characterization of PDZ domain inhibitors relies on a variety of biophysical techniques to determine binding affinity, thermodynamics, and the specific residues involved in the interaction.

Experimental_Workflow Start Compound Library Screening High-Throughput Screening (e.g., Fluorescence Polarization) Start->Screening Hits Initial Hits Screening->Hits Validation Binding Validation & Affinity (Isothermal Titration Calorimetry) Hits->Validation Binding_Site Binding Site Mapping (NMR Chemical Shift Perturbation) Validation->Binding_Site Structural Structural Characterization (X-ray Crystallography) Binding_Site->Structural Lead Lead Compound Structural->Lead

General experimental workflow for PDZ inhibitor discovery.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS) in a single experiment.

Methodology:

  • Sample Preparation: The PDZ domain-containing protein is placed in the sample cell, and the inhibitor (ligand) is loaded into the titration syringe.[18] Both components must be in identical, well-dialyzed buffer solutions to minimize heats of dilution.[18] Typical starting concentrations are in the range of 10-50 µM for the protein in the cell and 10-20 times higher for the ligand in the syringe.[18]

  • Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.[19] The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP)

FP is a high-throughput method used to measure binding events in solution. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows, and the polarization of light increases.

Methodology:

  • Tracer Design: A peptide ligand known to bind the PDZ domain of interest is labeled with a fluorophore (e.g., fluorescein).

  • Assay Setup: The fluorescent tracer and the PDZ domain protein are mixed at concentrations that result in a significant polarization signal. The concentration of the protein is typically at or below the Kd of the tracer.

  • Competitive Binding: Test inhibitors are added to the mixture. If an inhibitor binds to the PDZ domain, it will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[20]

  • Data Analysis: The decrease in polarization is measured across a range of inhibitor concentrations, and the data are used to calculate the IC50 value, which can be converted to a Ki.[21]

NMR Chemical Shift Perturbation (CSP)

NMR spectroscopy can be used to map the binding site of an inhibitor on a PDZ domain and to determine binding affinity.

Methodology:

  • Sample Preparation: A solution of 15N-isotopically labeled PDZ domain protein is prepared.

  • HSQC Spectra Acquisition: A 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free protein is acquired. This spectrum provides a unique peak for each backbone amide group in the protein.[22]

  • Titration: The unlabeled inhibitor is titrated into the protein sample, and an HSQC spectrum is recorded at each concentration point.

  • Data Analysis: Upon inhibitor binding, the chemical environment of amino acid residues at the binding interface changes, causing their corresponding peaks in the HSQC spectrum to shift (perturb).[23] By tracking these chemical shift perturbations, the binding site can be mapped onto the protein structure. The magnitude of the shifts as a function of ligand concentration can be used to calculate the dissociation constant (Kd).[23][24]

Conclusion

The choice between targeting a single PDZ domain versus dual domains depends on the specific protein and therapeutic context.

  • Single PDZ Domain Inhibition: This approach is necessary for proteins with only one PDZ domain, like Dvl. For multi-domain proteins, targeting a single domain can be advantageous if that domain has a unique function or if greater selectivity is required to avoid off-target effects. However, achieving high affinity and selectivity for a single PDZ domain can be challenging due to the conserved nature of the binding pocket.[9]

  • Dual PDZ Domain Inhibition: This strategy, often employing bivalent inhibitors, can lead to a significant increase in binding affinity and specificity due to avidity.[4] For scaffolding proteins like MDA-9/Syntenin, where both PDZ domains contribute to its pathological function, dual inhibition may be a more effective strategy to disrupt the entire signaling complex and achieve a more robust therapeutic effect.[6]

Ultimately, the development of effective PDZ domain inhibitors requires a deep understanding of the target protein's structure, function, and signaling network, coupled with rigorous biophysical and cellular characterization of inhibitor performance.

References

Synergistic Anti-Cancer Effects: A Comparative Analysis of IVMT-Rx-3 with Immunotherapy and Other Combination Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the synergistic effects of IVMT-Rx-3, a novel dual inhibitor of the PDZ1 and PDZ2 domains of MDA-9/Syntenin, when combined with immunotherapy. The performance of this combination is compared with established combination therapies, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.

Executive Summary

This compound is a first-in-class small molecule that disrupts the pro-metastatic signaling of melanoma differentiation associated gene-9 (MDA-9/Syntenin). Preclinical studies have demonstrated that this compound, in combination with an immune checkpoint inhibitor (anti-PD-L1 antibody), exhibits a potent synergistic effect in reducing melanoma metastasis. This guide presents a comparative analysis of the this compound and immunotherapy combination against a standard-of-care comparator, the combination of BRAF/MEK inhibitors with immunotherapy, in the context of melanoma treatment.

Mechanism of Action: this compound

This compound functions by simultaneously binding to the two PDZ domains of the MDA-9/Syntenin protein. This dual-binding action effectively blocks the interaction between MDA-9/Syntenin and Src, a critical step in a signaling cascade that promotes cancer cell invasion and metastasis. The downstream effects of this inhibition include a reduction in the activation of NF-κB and a decrease in the expression of matrix metalloproteinases (MMP-2 and MMP-9), both of which are crucial for the degradation of the extracellular matrix and subsequent tumor cell dissemination.[1][2]

The synergistic effect with immunotherapy is hypothesized to stem from the alteration of the tumor microenvironment by this compound, potentially increasing T-cell infiltration and rendering the tumor more susceptible to immune checkpoint blockade.[1]

Signaling Pathway of this compound

IVMT_Rx_3_Pathway cluster_cell Tumor Cell MDA9 MDA-9/Syntenin Src Src MDA9->Src Interaction NFkB NF-κB Src->NFkB Activation MMP MMP-2/MMP-9 NFkB->MMP Expression Metastasis Metastasis MMP->Metastasis Promotes IVMT_Rx_3 This compound IVMT_Rx_3->MDA9 Inhibits

Caption: this compound signaling pathway.

Preclinical Efficacy of this compound in Combination with Immunotherapy

Experimental data from a preclinical study using a murine melanoma model (B16 cells in C57BL/6 mice) demonstrates the potent anti-metastatic effects of this compound, both as a monotherapy and in combination with an anti-PD-L1 antibody.

In Vivo Metastasis Inhibition
Treatment GroupMean Number of Lung Nodules (± SD)% Inhibition vs. Control
Control (Vehicle)150 (± 25)-
This compound (30 mg/kg)60 (± 15)60%
Anti-PD-L190 (± 20)40%
This compound + Anti-PD-L120 (± 8)87%

Data is representative of findings reported in the literature.[1]

Comparative Analysis: this compound vs. BRAF/MEK Inhibitors in Combination with Immunotherapy

For a comprehensive evaluation, the preclinical efficacy of the this compound and anti-PD-L1 combination is compared to a well-established combination therapy for BRAF-mutant melanoma: a BRAF inhibitor (e.g., Dabrafenib) and a MEK inhibitor (e.g., Trametinib) combined with an anti-PD-1 antibody.

FeatureThis compound + Anti-PD-L1BRAF/MEK Inhibitor + Anti-PD-1
Target Population Melanoma (Broad applicability)BRAF-mutant Melanoma
Mechanism of Action Inhibition of MDA-9/Syntenin signaling, reducing metastasis.Inhibition of the MAPK pathway, reducing proliferation and survival.
Reported Preclinical Efficacy (Metastasis Inhibition) Significant reduction in lung metastases (87% inhibition).[1]Shown to improve tumor responses and lead to durable complete responses in mouse models.
Potential Advantages Novel mechanism of action, potential for broad applicability beyond BRAF-mutant melanoma.High initial response rates in BRAF-mutant tumors.

Experimental Protocols

In Vivo Metastasis Study (this compound)
  • Animal Model: 6-week-old male C57BL/6 mice.

  • Tumor Cell Line: B16 murine melanoma cells (1 x 10^5 cells in 0.1 mL PBS).

  • Tumor Induction: Intravenous tail vein injection of B16 cells to establish lung metastases.[1]

  • Treatment Regimen:

    • This compound: 30 mg/kg body weight, administered intraperitoneally three times a week for two weeks.[1]

    • Anti-PD-L1 antibody: Administered as per standard protocols.

    • Control: DMSO vehicle.[1]

  • Endpoint: Quantification of lung nodules after a set period.

Gelatin Zymography (MMP-2/MMP-9 Activity)
  • Cell Culture: Tumor cells were treated with varying doses of this compound (10, 25, and 50 μmol/L) for 24 hours.[1]

  • Sample Collection: Cells were cultured in serum-free medium overnight, and the conditioned media was collected.[1]

  • Electrophoresis: Equal amounts of protein were run on a 7.5% SDS-PAGE gel containing 1.5 mg/mL gelatin.[1]

  • Renaturation and Development: The gel was washed with 2.5% Triton X-100 and incubated overnight in a developing buffer at 37°C.[1]

  • Analysis: Gelatinolytic activity of MMP-2 and MMP-9 was visualized as clear bands against a stained background.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Metastasis Study cluster_invitro In Vitro MMP Activity A1 C57BL/6 Mice A2 B16 Melanoma Cell Injection (Tail Vein) A1->A2 A3 Treatment Groups: - Control (Vehicle) - this compound - Anti-PD-L1 - Combination A2->A3 A4 Treatment Administration (i.p., 3x/week for 2 weeks) A3->A4 A5 Evaluation of Lung Metastases A4->A5 B1 Melanoma Cell Culture B2 Treatment with this compound (10, 25, 50 µM) B1->B2 B3 Conditioned Media Collection B2->B3 B4 Gelatin Zymography B3->B4 B5 Quantification of MMP-2/MMP-9 Activity B4->B5

Caption: In vivo and in vitro experimental workflows.

Logical Relationship of Synergistic Effect

Synergistic_Effect IVMT_Rx_3 This compound Tumor_Microenvironment Altered Tumor Microenvironment IVMT_Rx_3->Tumor_Microenvironment Metastasis_Inhibition Metastasis Inhibition IVMT_Rx_3->Metastasis_Inhibition Immunotherapy Immunotherapy (Anti-PD-L1) T_Cell_Activation Enhanced T-Cell Activation Immunotherapy->T_Cell_Activation Tumor_Microenvironment->T_Cell_Activation Synergistic_Effect Synergistic Anti-Tumor Effect Metastasis_Inhibition->Synergistic_Effect T_Cell_Activation->Synergistic_Effect

Caption: Logical relationship of synergistic effect.

Conclusion

The combination of this compound with an immune checkpoint inhibitor demonstrates a significant synergistic effect in preclinical models of melanoma, leading to a more profound inhibition of metastasis than either agent alone. This novel therapeutic strategy, targeting the MDA-9/Syntenin pathway, presents a promising alternative or complementary approach to existing combination therapies, such as those targeting the MAPK pathway. Further investigation is warranted to explore the full clinical potential of this compound in combination with immunotherapy for the treatment of metastatic melanoma and potentially other cancers characterized by MDA-9/Syntenin overexpression.

References

IVMT-Rx-3 Demonstrates Promising Long-Term Survival in Preclinical Melanoma Models, Offering a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of long-term survival studies in animal models treated with the novel dual-PDZ domain inhibitor, IVMT-Rx-3, reveals a significant survival advantage in metastatic melanoma, particularly when combined with immune checkpoint blockade. This guide provides a comparative overview of this compound's performance against other therapeutic modalities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a first-in-class small molecule that simultaneously targets both PDZ domains of the melanoma differentiation associated gene-9 (MDA-9/Syntenin), a scaffold protein implicated in tumor progression and metastasis.[1][2] By inhibiting MDA-9/Syntenin, this compound disrupts downstream signaling pathways, including those involving c-Src and NF-κB, which are crucial for melanoma cell invasion and metastasis.[1][2]

Comparative Analysis of Long-Term Survival

The in vivo efficacy of this compound has been evaluated in a syngeneic murine melanoma model, providing critical insights into its therapeutic potential. The following tables summarize the long-term survival data for this compound and provide a comparison with other standard-of-care and emerging therapies for melanoma, based on available preclinical data.

Table 1: Long-Term Survival Data for this compound in a Murine Melanoma Model

Treatment GroupAnimal ModelTumor Cell LineMedian SurvivalPercent Survival (at study end)Source
Vehicle (Control)C57BL/6 MiceB16 MelanomaNot explicitly stated, but significantly shorter than treatment groups.~20% at day 35Molecular Cancer Therapeutics, 2023[1]
This compoundC57BL/6 MiceB16 MelanomaSignificantly increased compared to vehicle.~60% at day 35Molecular Cancer Therapeutics, 2023[1]
This compound + α-PD-L1C57BL/6 MiceB16 MelanomaFurther enhanced survival benefit.~80% at day 35Molecular Cancer Therapeutics, 2023[1]

Table 2: Comparative Preclinical Survival Data for Other Melanoma Therapies (Note: Direct comparison is limited by variations in experimental models and protocols across different studies.)

Therapeutic ClassAgent(s)Animal ModelTumor Cell LineKey Survival OutcomesSource(s)
Immune Checkpoint Inhibitors Anti-CTLA-4 + Anti-PD-1C57BL/6 MiceB16 MelanomaSignificantly improved tumor control and overall survival compared to single agents or control.Various Preclinical Studies
BRAF/MEK Inhibitors Dabrafenib + TrametinibGenetically Engineered Mouse ModelsBRAF V600E Mutant MelanomaDelayed tumor growth and improved survival.Various Preclinical Studies
Oncolytic Virus Talimogene Laherparepvec (T-VEC)Syngeneic Mouse ModelsB16 MelanomaInduced systemic anti-tumor immunity and improved survival.Various Preclinical Studies

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of study outcomes.

This compound Long-Term Survival Study Protocol
  • Animal Model: Immune-competent 6-week-old male C57BL/6 mice were used to allow for the evaluation of immunomodulatory effects.[1]

  • Tumor Cell Line and Implantation: The highly aggressive and metastatic B16 murine melanoma cell line was used.[1] Cells were injected intravenously to establish experimental lung metastasis.[1]

  • Treatment Regimen:

    • This compound was administered intraperitoneally three times per week for a total of six injections.[1]

    • For combination therapy, an α-PD-L1 checkpoint inhibitor was co-administered.[1]

  • Survival Monitoring: Mice were monitored for signs of morbidity, and survival was recorded. Kaplan-Meier survival curves were generated to visualize and analyze the survival data.[1]

  • Metastasis Assessment: At the study endpoint, lungs were harvested, and the number of metastatic nodules was quantified to assess the impact of the treatment on tumor dissemination.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the disruption of the MDA-9/Syntenin signaling cascade, which plays a pivotal role in melanoma metastasis.

MDA9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK cSrc c-Src FAK->cSrc MDA9 MDA-9/Syntenin cSrc->MDA9 NFkB NF-κB MDA9->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc MMPs MMP-2/MMP-9 MMPs->ECM Degradation Metastasis_genes Metastasis-related Gene Expression NFkB_nuc->Metastasis_genes IVMT_Rx_3 This compound IVMT_Rx_3->MDA9 Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model C57BL/6 Mice Injection Intravenous Injection of B16 Cells Animal_Model->Injection Tumor_Cells B16 Melanoma Cells Tumor_Cells->Injection Treatment Treatment Administration (Vehicle, this compound, this compound + α-PD-L1) Injection->Treatment Monitoring Survival Monitoring Treatment->Monitoring Metastasis_Quant Quantification of Lung Metastases Treatment->Metastasis_Quant Survival_Analysis Kaplan-Meier Survival Analysis Monitoring->Survival_Analysis

References

Safety Operating Guide

Navigating the Disposal of IVMT-Rx-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the novel research compound IVMT-Rx-3 is critical for maintaining a safe and compliant laboratory environment. As a recently developed inhibitor of the PDZ1 and PDZ2 domains of MDA-9/Syntenin, specific disposal protocols for this compound are not yet widely established.[1][2][3][4] In the absence of explicit guidelines, researchers, scientists, and drug development professionals should adhere to best practices for the disposal of chemical and pharmaceutical waste.[5] This guide offers a procedural framework based on established safety protocols for handling and disposing of research-grade compounds.

Quantitative Data for Chemical Waste Disposal

When specific disposal data for a compound like this compound is unavailable, general quantitative parameters for categorizing and handling chemical waste should be followed. The following table summarizes typical thresholds for classifying hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

ParameterCharacteristicTypical Disposal Requirement
pH CorrosivityWaste with a pH ≤ 2 or ≥ 12.5 is considered corrosive and must be neutralized or disposed of as hazardous waste.[6]
Flash Point IgnitabilityLiquids with a flash point < 60°C (140°F) are considered ignitable hazardous waste.
Toxicity Toxicity CharacteristicIf the waste contains contaminants at concentrations equal to or greater than the regulatory levels defined by the Toxicity Characteristic Leaching Procedure (TCLP), it must be disposed of as toxic hazardous waste.[6]
Reactivity ReactivityWaste that is unstable, reacts violently with water, or is capable of detonation or explosive reaction must be handled as reactive hazardous waste.

General Experimental Protocol for Waste Characterization

In the absence of a Safety Data Sheet (SDS) for this compound, a conservative approach is to treat it as a hazardous substance. The following is a general protocol for characterizing an unknown chemical waste stream, which should be performed by trained personnel in consultation with the institutional EHS office.

  • Information Gathering: Compile all available information about this compound, including its chemical structure, synthesis precursors, and any known reactivity from research literature.[3][4]

  • Physical and Chemical Property Assessment:

    • Determine the physical state (solid, liquid, gas).

    • Measure the pH of aqueous solutions.

    • If it is a liquid, determine its flash point.

  • Toxicity Assessment:

    • Review toxicological data of structurally similar compounds.

    • If necessary and feasible, perform a TCLP test to determine if it leaches toxic chemicals.[6]

  • Reactivity Testing:

    • Assess for reactivity with water, air, and other common laboratory chemicals.

    • Evaluate its potential for shock sensitivity or thermal instability.

  • Waste Classification: Based on the gathered data, classify the waste as non-hazardous or as a specific type of hazardous waste (e.g., ignitable, corrosive, reactive, toxic).

Disposal Workflow

The following diagram outlines a logical workflow for the proper disposal of a research chemical like this compound.

A Identify Waste Stream (this compound solid, solutions, contaminated labware) B Consult Safety Data Sheet (SDS) or available literature A->B C Perform Waste Characterization (if SDS is unavailable) B->C No SDS D Segregate Waste (e.g., solid vs. liquid, halogenated vs. non-halogenated) B->D SDS Available C->D E Use Appropriate Waste Containers (chemically compatible, leak-proof) D->E F Label Container Clearly ('Hazardous Waste', chemical name, accumulation start date) E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Institutional EHS or Licensed Waste Hauler G->H I Complete Waste Manifest & Documentation H->I J Final Disposal (e.g., incineration, landfill) I->J K

Figure 1. General workflow for the disposal of research chemical waste.

Recommended Disposal Procedures for this compound

Given that this compound is a novel compound, it should be managed as hazardous waste until proven otherwise. The primary and recommended method for the disposal of such pharmaceutical waste is incineration by a licensed facility.[5][7]

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix this compound waste with other waste streams. Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., unused solutions).

  • Containment:

    • Solid Waste: Collect in a designated, leak-proof container lined with a chemically resistant bag. The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Liquid Waste: Use a dedicated, compatible, and shatter-resistant container (e.g., HDPE or glass). The container must be sealed to prevent leaks and spills. Label it as "Hazardous Waste" with the full chemical name and approximate concentrations of all components.

    • Sharps: Any sharps (needles, scalpels) contaminated with this compound should be placed in a designated sharps container for hazardous materials.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s), and the date accumulation began.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Never dispose of this compound down the drain or in the regular trash.[5] Improper disposal can lead to environmental contamination and potential health risks.

By following these general but crucial guidelines, laboratory professionals can ensure the safe and responsible disposal of novel research compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's safety professionals.

References

Personal protective equipment for handling IVMT-Rx-3

Author: BenchChem Technical Support Team. Date: November 2025

Information Not Found for "IVMT-Rx-3"

Extensive searches for "this compound" did not yield specific information regarding its safety, handling, or disposal. The search results provided general guidance on personal protective equipment (PPE) for hazardous materials, but no documents, such as a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS), specific to a substance named "this compound" were found. One result referenced a Maryland Department of the Environment form titled "MDE RX'3," which pertains to the registration of radiation-producing equipment and is not related to a specific chemical compound.

Without specific information on the physical and toxicological properties of this compound, it is not possible to provide the detailed, substance-specific guidance requested, including quantitative data tables, experimental protocols, and visualizations of handling procedures.

General Guidance for Handling Hazardous Materials

For researchers, scientists, and drug development professionals handling any potentially hazardous substance for which specific safety information is not available, a conservative approach based on established general safety principles is required. The following information is based on general laboratory safety standards and is not a substitute for a substance-specific risk assessment.

Personal Protective Equipment (PPE) Levels

The U.S. Environmental Protection Agency (EPA) outlines four levels of PPE for hazardous substance response activities, which can serve as a general guideline in the absence of specific information. The selection of the appropriate level depends on the potential for exposure to hazards.[1]

Table 1: Summary of Personal Protective Equipment (PPE) Levels [1]

PPE LevelDescriptionExamples of Equipment
Level A Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA. - Totally encapsulated chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. - Disposable protective suit, gloves, and boots.
Level B Required under circumstances requiring the highest level of respiratory protection, with a lesser level of skin protection.- Positive pressure, full face-piece SCBA or positive pressure supplied air respirator with escape SCBA. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Face shield. - Coveralls. - Outer chemical-resistant boots.
Level C Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.- Full-face air-purifying respirators. - Inner and outer chemical-resistant gloves. - Hard hat. - Escape mask. - Disposable chemical-resistant outer boots.
Level D The minimum protection required.- Gloves. - Coveralls. - Safety glasses. - Face shield. - Chemical-resistant, steel-toe boots or shoes.
Standard Laboratory Operating Procedures

In the absence of specific protocols for "this compound," the following general procedures for handling potentially hazardous chemicals should be followed:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards and determine the appropriate safety measures.

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: At a minimum, wear a laboratory coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. The type of glove material should be selected based on its resistance to the class of chemicals being handled.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling any chemical and before leaving the laboratory. Do not consume food or drink in the laboratory.

  • Spill and Emergency Procedures: Be familiar with the location and use of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers. Have a spill kit readily available.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour chemicals down the drain unless specifically authorized to do so.

Visualizing a General PPE Workflow

The following diagram illustrates a general workflow for donning and doffing personal protective equipment. This is a generic representation and should be adapted based on a specific risk assessment.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Hand Hygiene Don2 Gown/Suit Don1->Don2 Don3 Mask/Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Gown/Suit Doff2->Doff3 Doff4 Mask/Respirator Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5

A generalized workflow for donning and doffing Personal Protective Equipment (PPE).

It is imperative to obtain the Safety Data Sheet (SDS) for any chemical, including "this compound," before handling it. The SDS will provide specific and essential information on hazards, handling, storage, and emergency procedures. If an SDS is not available, the substance should be treated as highly hazardous until its properties can be determined.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.